Benzo[b]thiophen-2(3H)-one
Description
Properties
IUPAC Name |
3H-1-benzothiophen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTAFUJPRUWRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2SC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343687 | |
| Record name | Benzo[b]thiophen-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-31-1 | |
| Record name | Benzo[b]thiophen-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophen-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzothiophen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzo[b]thiophen-2(3H)-one: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[b]thiophen-2(3H)-one, a heterocyclic compound featuring a fused benzene and thiophene ring system, is a molecule of significant interest in medicinal chemistry and materials science. Its structural scaffold is a key component in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structural features, and known biological activities of this compound. Detailed summaries of its physicochemical and spectroscopic data are presented in tabular format for clarity and ease of comparison. Furthermore, this guide outlines general experimental protocols for its synthesis and characterization and visualizes the implication of its derivatives in relevant signaling pathways.
Chemical Structure and Identification
This compound, also known as thianaphthen-2-one, possesses a bicyclic structure where a thiophene ring is fused to a benzene ring. The presence of a ketone group at the 2-position and a methylene group at the 3-position of the thiophene ring are characteristic features.
Table 1: Structural and Identification Data for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 3H-1-benzothiophen-2-one, 2,3-Dihydrobenzo[b]thiophen-2-one, Thianaphthen-2-one[1] |
| CAS Number | 496-31-1[1] |
| Molecular Formula | C₈H₆OS[1] |
| SMILES | O=C1Cc2ccccc2S1 |
| InChI | InChI=1S/C8H6OS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various chemical and biological studies.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 150.20 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 43-45 °C |
| Boiling Point | 102-104 °C at 0.7 mmHg |
| Solubility | Soluble in organic solvents such as chloroform and methanol. |
| XLogP3 | 1.9[1] |
Synthesis and Characterization
General Synthesis Protocol
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the cyclization of (2-sulfanylphenyl)acetic acid derivatives. The following is a generalized experimental protocol based on established methods for the synthesis of related benzothiophenones.
Experimental Workflow for a Generalized Synthesis
References
An In-depth Technical Guide to Benzo[b]thiophen-2(3H)-one (CAS 496-31-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[b]thiophen-2(3H)-one, also known as 2-thioindoxyl, is a bicyclic heterocyclic compound with the CAS number 496-31-1.[1] This molecule, comprising a benzene ring fused to a thiophene ring bearing a ketone group, serves as a pivotal scaffold in medicinal chemistry and organic synthesis.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactivity, and biological significance of this compound, with a focus on its applications in drug discovery and development. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside visualizations of key synthetic and signaling pathways.
Physicochemical and Spectral Properties
This compound is a solid at room temperature with a molecular formula of C₈H₆OS and a molecular weight of 150.20 g/mol .[2][5] It is soluble in various organic solvents such as dimethyl sulfoxide (DMSO), ethyl acetate, and methanol.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 496-31-1 | [1][5] |
| Molecular Formula | C₈H₆OS | [1][5] |
| Molecular Weight | 150.20 g/mol | [2][5] |
| Melting Point | 43-44 °C | [6] |
| Boiling Point | 260-264 °C (at 723 Torr) | [6] |
| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [6] |
| Appearance | Orange to Very Dark Red Solid | [6] |
| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [6] |
| InChIKey | ZWCUEKNUVTUXQJ-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C1=CC=C2C(=C1)SCC2=O | [6] |
Table 2: Spectral Data of this compound
| Spectral Data Type | Key Features | Reference |
| ¹H NMR | Signals corresponding to the aromatic and methylene protons. | N/A |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methylene carbon. | N/A |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) and aromatic C-H bonds. | [5] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. | [5] |
Synthesis of this compound
The synthesis of the this compound core can be achieved through several methods, with intramolecular cyclization being a common strategy.
Intramolecular Friedel-Crafts Acylation
A prevalent method for synthesizing the benzothiophenone ring is through the intramolecular Friedel-Crafts acylation of a suitable precursor.
This protocol is a representative example of an intramolecular cyclization to form the this compound core.
Materials:
-
2-Mercaptobenzoic acid
-
Chloroacetic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Acetic anhydride
-
Appropriate solvents (e.g., water, ethanol)
Procedure:
-
Synthesis of 2-((carboxymethyl)thio)benzoic acid:
-
Dissolve 2-mercaptobenzoic acid in an aqueous solution of sodium hydroxide.
-
Add a solution of chloroacetic acid neutralized with sodium hydroxide.
-
Heat the mixture under reflux for a specified time.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the resulting 2-((carboxymethyl)thio)benzoic acid.
-
-
Intramolecular Cyclization:
-
Heat the dried 2-((carboxymethyl)thio)benzoic acid with acetic anhydride under reflux.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
The crude this compound will precipitate.
-
Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent like ethanol.
-
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound workflow.
Chemical Reactions of this compound
The presence of a reactive methylene group and a carbonyl group makes this compound a versatile building block for a variety of chemical transformations.
Knoevenagel Condensation
The active methylene group at the 3-position can readily participate in Knoevenagel condensation reactions with aldehydes and ketones to yield 3-substituted derivatives.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Base catalyst (e.g., piperidine, pyrrolidine)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve this compound and the aromatic aldehyde in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the base.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Diagram 2: Knoevenagel Condensation of this compound
Caption: Knoevenagel condensation reaction workflow.
Biological Activities and Therapeutic Potential
The Benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[3][4]
Table 3: Overview of Biological Activities of this compound Derivatives
| Biological Activity | Description | Key Findings | Reference |
| Antimicrobial | Effective against a range of bacteria and fungi. | Derivatives have shown minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Gram-positive bacteria. | [2] |
| Anticancer | Inhibition of cancer cell proliferation through various mechanisms. | Some derivatives inhibit tubulin polymerization, while others modulate key signaling pathways. | [4] |
| Anti-inflammatory | Reduction of inflammatory responses. | The specific mechanisms are still under investigation for many derivatives. | [4] |
| Anticonvulsant | Protection against seizures in preclinical models. | A leading derivative showed significant protection in maximal electroshock (MES) and 6 Hz seizure models. | [2] |
| STING Agonists | Activation of the Stimulator of Interferon Genes (STING) pathway, leading to an innate immune response. | Certain benzo[b]thiophene-2-carboxamide derivatives have been identified as STING agonists. |
STING Pathway Activation
Certain derivatives of this compound have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway. Activation of STING is a promising strategy in cancer immunotherapy as it leads to the production of type I interferons and other pro-inflammatory cytokines, which can stimulate an anti-tumor immune response.
Diagram 3: Simplified STING Signaling Pathway
Caption: STING signaling pathway activation.
Experimental Protocols for Biological Evaluation
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7]
Materials:
-
Benzo[b]thiophene derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Standard antibiotic (positive control)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate containing the broth medium.[8]
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.[8]
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).[8]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.
Materials:
-
Cancer cell lines
-
Benzo[b]thiophene derivatives
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Benzo[b]thiophene derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, remove the medium and add MTT solution to each well.
-
Incubate the plate to allow the MTT to be metabolized by viable cells into formazan crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its versatile chemical nature allows for the synthesis of a diverse library of derivatives with a wide array of biological activities. The potential of these compounds as antimicrobial, anticancer, and immunomodulatory agents warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this promising heterocyclic scaffold.
References
- 1. scbt.com [scbt.com]
- 2. This compound|CAS 496-31-1 [benchchem.com]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H6OS | CID 591560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydrobenzo[b]thiophene-2-one | 496-31-1 [chemicalbook.com]
- 7. ijrpc.com [ijrpc.com]
- 8. benchchem.com [benchchem.com]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
An In-depth Technical Guide to Benzo[b]thiophen-2(3H)-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzo[b]thiophen-2(3H)-one, a significant heterocyclic compound in medicinal chemistry and materials science. This document details its nomenclature, synthetic protocols, and known biological significance, offering a valuable resource for professionals in drug discovery and development.
Nomenclature and Synonyms
This compound is known by a variety of names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for effective literature searches and chemical procurement.
| Synonym | CAS Number | Source |
| 2,3-Dihydrobenzo[b]thiophene-2-one | 496-31-1 | --INVALID-LINK-- |
| Thioindoxyl | Not specified | General chemical literature |
| 2-Oxo-1-thiaindan | 496-31-1 | --INVALID-LINK-- |
| 2-Oxo-2,3-dihydrobenzo[b]thiophene | 496-31-1 | --INVALID-LINK-- |
| 2-Mercapto-benzeneacetic Acid γ-(Thio Lactone) | 496-31-1 | --INVALID-LINK-- |
| Thianaphthen-2-one | 496-31-1 | --INVALID-LINK-- |
| 3H-1-Benzothiophen-2-one | 496-31-1 | --INVALID-LINK-- |
Synthetic Protocols
The synthesis of the this compound core and its derivatives can be achieved through several established chemical reactions. Below are detailed experimental protocols for key synthetic methodologies.
Intramolecular Friedel-Crafts Acylation
A common and effective method for the synthesis of the benzothiophenone ring is through the intramolecular Friedel-Crafts acylation of a suitable precursor.[1]
Reaction Scheme:
Caption: Intramolecular Friedel-Crafts Acylation Workflow.
Experimental Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane (DCM).
-
Addition of Reactant: Cool the suspension to 0°C using an ice bath. Dissolve the appropriate aryl-thio-acetyl chloride (1.0 equivalent) in dry DCM and add it dropwise to the stirred suspension over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of crushed ice, followed by 6M hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Knoevenagel Condensation for Derivative Synthesis
Derivatives of this compound can be synthesized via a Knoevenagel condensation, which involves the reaction of the parent compound with an aldehyde or ketone.
Reaction Scheme:
Caption: Knoevenagel Condensation for Derivative Synthesis.
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours depending on the reactivity of the carbonyl compound.
-
Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography.
Biological Significance and Signaling Pathways
While specific signaling pathways for this compound are not extensively detailed in the available literature, its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] These activities suggest that these compounds may interact with various cellular signaling pathways. For instance, some benzothiophene derivatives have been shown to act as inhibitors of enzymes such as cholinesterases or to modulate the activity of opioid receptors.[4][5]
Based on the known activities of its derivatives, a plausible, generalized signaling pathway that could be modulated by this compound derivatives is the mitogen-activated protein kinase (MAPK) signaling cascade, which is often implicated in cellular responses to stress, inflammation, and proliferation.
Representative Signaling Pathway:
Caption: A representative MAPK signaling pathway potentially modulated by this compound derivatives.
This diagram illustrates a potential mechanism where a this compound derivative could exert its biological effect, for example, by inhibiting a key kinase like Raf in the MAPK pathway, thereby affecting downstream cellular processes like proliferation and inflammation. It is important to note that this is a generalized representation, and the specific molecular targets and mechanisms of action would need to be determined for each derivative through dedicated biological assays.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery and materials science. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries for biological screening. Further research into the specific molecular targets and signaling pathways of these compounds will be crucial for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Benzo[b]thiophen-2(3H)-one IUPAC nomenclature and SMILES string
An In-depth Technical Guide to Benzo[b]thiophen-2(3H)-one
For researchers, scientists, and drug development professionals, this compound, also known as thio-oxindole, is a bicyclic heterocyclic compound of significant interest.[1] It features a benzene ring fused to a thiophene ring with a ketone group at the second position. This scaffold is a versatile building block in organic synthesis and a privileged structure in medicinal chemistry.[1]
IUPAC Nomenclature and SMILES String
-
IUPAC Name: 3H-1-benzothiophen-2-one[2]
-
SMILES String: O=C1SC2=CC=CC=C2C1
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 496-31-1 | [1][3] |
| Molecular Formula | C₈H₆OS | [1][2][3] |
| Molecular Weight | 150.20 g/mol | [1][2] |
| Alternate Names | 2-Oxo-1-thiaindan, Thianaphthen-2-one, 2-Mercapto-benzeneacetic Acid γ-(Thio Lactone) | [3] |
| XLogP3 | 1.9 | [2] |
Synthesis and Reactivity
This compound serves as a precursor for a variety of more complex molecular frameworks.[1] Its synthesis can be achieved through multiple routes.
Experimental Protocol: Synthesis of 3-Substituted Benzo[b]thiophen-2(3H)-ones
A common approach to synthesize derivatives of this compound involves the reaction of 2-methylthiophenol with sodium hydride and N,N-diethylcarbamoyl chloride in tetrahydrofuran (THF). This initially yields N,N-diethylthiocarbamic acid S-o-tolyl ester. Subsequent treatment of this ester with lithium diisopropylamide (LDA) and various aromatic aldehydes leads to the formation of 3-substituted (alkylidene-1-yl)-3H-benzo[b]thiophen-2-ones.[4][5] In these reactions, the Z isomer is typically the major product.[4][5]
Biological and Pharmacological Significance
Derivatives of the this compound core exhibit a wide range of biological activities, making them attractive for drug discovery programs. These activities include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1]
Notably, certain derivatives have been identified as potent agents for the central nervous system (CNS), showing promise as antiseizure and antinociceptive agents.[1] The proposed mechanism for some of these effects involves interaction with neuronal voltage-sensitive sodium channels.[1] Furthermore, some benzo[b]thiophene derivatives can activate the stimulator of interferon genes (STING) pathway, which leads to an innate immune response with potential antitumor effects.[1] The structural versatility of this scaffold allows for the development of compounds with diverse pharmacological profiles, including activities as antidiabetic, antioxidant, and antitubercular agents.[6]
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of substituted this compound derivatives, as described in the experimental protocol.
Caption: Generalized synthesis of 3-substituted Benzo[b]thiophen-2(3H)-ones.
References
Discovery and history of Benzo[b]thiophen-2(3H)-one
An In-depth Technical Guide to Benzo[b]thiophen-2(3H)-one: Discovery, Synthesis, and Properties
Introduction
This compound, also known by its trivial name 2-thioindoxyl, is a sulfur-containing heterocyclic compound. It consists of a benzene ring fused to a thiophene ring, with a ketone group at the 2-position of the thiophene ring. This scaffold is of significant interest to researchers and professionals in drug development due to its presence in a variety of biologically active molecules and its utility as a versatile synthetic intermediate.[1][2] Derivatives of benzo[b]thiophene have shown a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, physicochemical properties, and key experimental protocols related to this compound.
Discovery and Historical Context
The history of this compound is intrinsically linked to the study of sulfur analogs of indigo dyes. The earliest synthesis is attributed to Paul Friedländer, whose work in the late 19th and early 20th centuries on indigo and thioindigo dyes laid the foundation for the chemistry of this class of compounds. The core structure, often referred to as thioindoxyl, was a key intermediate in the creation of thioindigo dyes.
Over the decades, synthetic methodologies have evolved from classical cyclization reactions to more efficient and versatile strategies, reflecting the broader advancements in organic synthesis. The enduring relevance of the this compound core is evident in its incorporation into modern pharmaceuticals and photoswitchable molecules.[6]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its application in synthesis and materials science. The following tables summarize its key quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆OS | PubChem[7] |
| Molar Mass | 150.20 g/mol | PubChem[7] |
| CAS Number | 496-31-1 | PubChem[7] |
| Appearance | Not specified, likely solid | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| XLogP3 | 1.9 | PubChem[7] |
| Hydrogen Bond Donor Count | 0 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[7] |
| Rotatable Bond Count | 0 | PubChem[7] |
| Exact Mass | 150.01393598 Da | PubChem[7] |
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Key Features and Data Source |
| ¹H NMR | Spectra available from SpectraBase.[7] |
| GC-MS | Mass spectrometry data available from NIST Mass Spectrometry Data Center.[7] |
| UV-VIS | Spectra available from SpectraBase.[7] |
| FTIR | Spectra available from SpectraBase, measured as a capillary cell melt (crystalline phase).[7] |
Synthetic Protocols and Methodologies
The synthesis of the this compound core has been approached through several key strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Evolution of Synthetic Strategies
The synthesis of the thioindoxyl core has progressed significantly since its initial discovery. Early methods often involved harsh conditions and offered limited scope. Modern approaches provide milder conditions, higher yields, and greater functional group tolerance.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C8H6OS | CID 591560 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Tautomerism of Benzo[b]thiophen-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of Benzo[b]thiophen-2(3H)-one, a phenomenon of significant interest in medicinal chemistry and drug development. The benzothiophene scaffold is a privileged structure found in numerous pharmacologically active compounds.[1][2] Understanding the tautomeric equilibrium of its derivatives is crucial for predicting their physicochemical properties, biological activity, and metabolic fate.
Introduction to the Tautomerism of this compound
This compound exists in a dynamic equilibrium between two tautomeric forms: the keto form (this compound) and the enol form (2-hydroxybenzo[b]thiophene). This type of tautomerism, known as keto-enol tautomerism, involves the migration of a proton and the simultaneous shift of a double bond.[3] The position of this equilibrium is a critical determinant of the molecule's chemical reactivity and its interactions with biological targets.
The stability of each tautomer is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the benzothiophene ring.[4] Aromaticity plays a significant role, with the enol form benefiting from the aromaticity of the thiophene ring.
Quantitative Analysis of Tautomeric Equilibrium
Generally, polar protic solvents can stabilize the more polar keto form through hydrogen bonding, while nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[3] The following table summarizes the expected trends and provides illustrative data from a related system, acetoacetic acid, to demonstrate the magnitude of solvent effects.[3]
| Tautomeric System | Solvent | % Keto Form | % Enol Form | Keq ([Enol]/[Keto]) | Reference |
| This compound | Non-polar (e.g., CCl4) | Lower | Higher | > 1 (expected) | N/A |
| Polar aprotic (e.g., Acetone) | Intermediate | Intermediate | ~1 (expected) | N/A | |
| Polar protic (e.g., Water) | Higher | Lower | < 1 (expected) | N/A | |
| Acetoacetic Acid | Carbon Tetrachloride (CCl4) | 51% | 49% | 0.96 | [3] |
| Water (D2O) | >98% | <2% | <0.02 | [3] |
N/A: Specific data for this compound was not available in the searched literature. The trends are based on general principles of keto-enol tautomerism.
Experimental Protocols for the Study of Tautomerism
The investigation of the tautomeric equilibrium of this compound involves its synthesis followed by spectroscopic analysis to identify and quantify the different tautomeric forms.
Synthesis of Benzo[b]thiophene Derivatives
Various synthetic routes to the benzothiophene core have been developed. A common approach involves the cyclization of substituted thiophenols. While a specific high-yield synthesis for 2-hydroxybenzo[b]thiophene is not detailed in the immediate search results, a general representative procedure for a substituted benzo[b]thiophene is outlined below. For instance, rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur can produce various benzo[b]thiophene derivatives.[6]
Representative Synthesis of a Benzo[b]thiophene Derivative:
-
Reaction Setup: A mixture of an arylboronic acid (1.0 equiv), an alkyne (1.2 equiv), and elemental sulfur (S8, 2.0 equiv) is placed in a reaction vessel.
-
Catalyst and Solvent: A rhodium catalyst, for example [Rh(cod)Cl]2 (2.5 mol %), and a suitable ligand are added, followed by an appropriate solvent such as dioxane.
-
Reaction Conditions: The mixture is heated at a specific temperature (e.g., 100 °C) for a designated time (e.g., 24 hours) under an inert atmosphere.
-
Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired benzo[b]thiophene derivative.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the structures of tautomers and determining their relative concentrations.[7]
-
Sample Preparation: A sample of the synthesized compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]
-
¹H NMR Spectroscopy: The keto and enol forms will exhibit distinct proton signals. The keto form is expected to show a signal for the CH₂ group at the 3-position, while the enol form will have a characteristic signal for the hydroxyl proton (-OH) and a vinylic proton. The integration of these signals allows for the quantification of the tautomeric ratio.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the keto form will have a characteristic chemical shift in the downfield region (around 200 ppm), whereas the enol form will show a signal for the carbon bearing the hydroxyl group at a higher field.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium as the keto and enol forms have different chromophores and thus different absorption spectra.[8]
-
Sample Preparation: A dilute solution of the compound is prepared in the solvent of interest.
-
Data Acquisition: The UV-Vis spectrum is recorded over a suitable wavelength range. The keto form typically absorbs at a shorter wavelength compared to the more conjugated enol form. By analyzing the changes in the absorption spectra in different solvents, information about the shift in the tautomeric equilibrium can be obtained.
Computational Analysis
Density Functional Theory (DFT) calculations are a valuable tool for studying the relative stabilities of tautomers and the transition states for their interconversion.[4][9]
Methodology:
-
Structure Optimization: The geometries of both the keto and enol tautomers are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[9]
-
Energy Calculations: The electronic energies of the optimized structures are calculated to determine their relative stabilities. Solvent effects can be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM).[4]
-
Transition State Search: The transition state for the proton transfer between the two tautomers can be located to calculate the activation energy of the tautomerization process.
Logical Workflow for Tautomerism Study
The following diagram illustrates a typical workflow for the comprehensive study of the tautomerism of this compound.
Implications for Drug Development
The tautomeric state of a drug molecule can significantly impact its pharmacological profile. For instance, one tautomer may bind more effectively to a biological target than the other. Furthermore, properties such as solubility, lipophilicity, and membrane permeability are all influenced by the predominant tautomeric form. Therefore, a thorough understanding and control of the tautomeric equilibrium of this compound and its derivatives are essential for the rational design of new therapeutic agents.[1][2]
Conclusion
The tautomerism of this compound between its keto and enol forms is a fundamental aspect of its chemistry with significant implications for its application in drug discovery. While specific quantitative data for the parent compound requires further investigation, the principles of keto-enol tautomerism, combined with data from analogous systems, provide a strong framework for its study. The combination of synthesis, spectroscopic analysis, and computational modeling, as outlined in this guide, offers a robust approach to characterizing and understanding this important chemical phenomenon.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Benzo[b]thiophen-2(3H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. Derivatives of benzo[b]thiophen-2(3H)-one, in particular, have emerged as promising candidates in the development of novel therapeutics, exhibiting a broad spectrum of biological effects, including anticancer, anti-inflammatory, and kinase inhibitory properties. This technical guide provides a comprehensive overview of the biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways they modulate.
Anticancer Activity
This compound derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as cell proliferation, migration, and survival.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | Activity Metric | Value (µM) |
| 1 | Acrylonitrile analog | Leukemia (CCRF-CEM) | GI50 | 0.015 |
| 2 | Acrylonitrile analog | Non-Small Cell Lung Cancer (NCI-H460) | GI50 | 0.02 |
| 3 | Thioindirubin | Breast Cancer (MCF-7) | IC50 | 0.5 |
| 4 | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | Breast Cancer (MDA-MB-231) | IC50 | 2.5 |
| 5 | 3-iodo-2-phenylbenzo[b]thiophene | Liver Cancer (HepG2) | EC50 | 67.04 |
| 6 | 3-iodo-2-phenylbenzo[b]thiophene | Colon Cancer (Caco-2) | EC50 | 63.74 |
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound derivatives are often attributed to their ability to modulate critical signaling pathways that regulate cancer cell proliferation, survival, and metastasis.
Several this compound derivatives have been shown to inhibit the MAPK signaling cascade, which is frequently dysregulated in cancer. By targeting key kinases within this pathway, such as MEK and ERK, these compounds can suppress tumor growth.
Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been found to target the RhoA/ROCK signaling pathway, which is crucial for cancer cell migration and invasion. Inhibition of this pathway leads to a reduction in metastatic potential.[1]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases, including cancer and autoimmune disorders. This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways.
Quantitative Anti-inflammatory Activity Data
| Compound ID | Derivative Type | Assay | Activity Metric | Value (µM) |
| 7 | 3-iodo-2-phenylbenzo[b]thiophene | Nitric Oxide Production | IC50 | ~20 |
| 8 | Thioindirubin | COX-2 Inhibition | IC50 | 3.2 |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often mediated by the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.
Kinase Inhibitory Activity
Many this compound derivatives, particularly thioindirubins, are potent inhibitors of various protein kinases, which are critical regulators of numerous cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders.
Quantitative Kinase Inhibitory Activity Data
| Compound ID | Derivative Type | Target Kinase | Activity Metric | Value (nM) |
| 9 | Thioindirubin | GSK-3β | IC50 | 5 |
| 10 | Thioindirubin | CDK1/cyclin B | IC50 | 40 |
| 11 | Thioindirubin | CDK5/p25 | IC50 | 20 |
| 12 | Benzo[b]thiophene analog | DYRK1A | IC50 | 15 |
Signaling Pathways in Kinase Inhibition
Thioindirubin derivatives are notable for their potent inhibition of GSK-3β, a key enzyme in multiple signaling pathways, including the Wnt/β-catenin pathway. Inhibition of GSK-3β can lead to the stabilization of β-catenin, which then translocates to the nucleus to regulate gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50/GI50 values.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound derivatives against specific protein kinases.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP
-
This compound derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a well of a microplate, add the recombinant kinase, substrate, and test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound derivatives on the expression and phosphorylation of key proteins in a specific signaling pathway.
Materials:
-
Cell lines
-
6-well plates
-
This compound derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compounds for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their ability to modulate key signaling pathways involved in cancer, inflammation, and other diseases makes them attractive candidates for further drug development. The data and protocols presented in this guide provide a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this important chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of novel and effective therapeutic agents.
References
The Benzo[b]thiophen-2(3H)-one Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The benzo[b]thiophene scaffold, a bicyclic heterocyclic system comprising a benzene ring fused to a thiophene ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics against a wide range of diseases. This technical guide provides an in-depth overview of the therapeutic applications of the Benzo[b]thiophen-2(3H)-one core and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Therapeutic Applications and Quantitative Data
Derivatives of the this compound scaffold have exhibited significant potential in several key therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. The following tables summarize the quantitative data for some of the most promising compounds.
Anticancer Activity
The anticancer properties of benzo[b]thiophene derivatives are among the most extensively studied. These compounds have been shown to inhibit cancer cell growth through various mechanisms, including the disruption of microtubule polymerization and the inhibition of protein kinases.
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6) | Various (NCI-60) | GI50 | 21.1 nM to 98.9 nM | [1] |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (13) | Various (NCI-60) | GI50 | < 10.0 nM to 39.1 nM | [1] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 (Liver) | EC50 | 67.04 µM | [2] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 (Colon) | EC50 | 63.74 µM | [2] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Panc-1 (Pancreatic) | EC50 | 76.72 µM | [2] |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Cancer Cells | Growth Inhibition | Subnanomolar concentrations | [3] |
Anti-inflammatory Activity
Several benzo[b]thiophene derivatives have demonstrated potent anti-inflammatory effects, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO) and modulating the expression of pro-inflammatory genes.
| Compound/Derivative | Cell Line | Activity | Notes | Reference |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | RAW264.7 | Reduced NO production | Also downregulated COX-2, iNOS, TNF-α, and IL-6 | [2] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (29a-d) | N/A | IC50 (COX-2) | 0.31–1.40 µM | [4] |
Neuroprotective and Anticonvulsant Activity
The benzo[b]thiophene scaffold has also been explored for its potential in treating neurodegenerative diseases and seizure disorders. Certain derivatives have shown activity as monoamine oxidase (MAO) inhibitors and have demonstrated efficacy in preclinical models of epilepsy.
| Compound/Derivative | Target/Model | Activity Metric | Value | Reference |
| Benzo[b]thiophen-3-ol derivatives | hMAO-B | IC50 | Low micromolar to nanomolar range | [5] |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative | Maximal Electroshock (MES) and 6 Hz seizure models | Antiseizure activity | Significant protection | [6] |
| Benzo[b]thiophene-chalcone hybrid (5h) | Butyrylcholinesterase (BChE) | IC50 | 24.35 µM | [7] |
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Benzo[b]thiophene derivatives have shown promise in this area, with activity against both bacteria and fungi.
| Compound/Derivative | Organism | Activity Metric | Value | Reference |
| This compound derivatives | Gram-positive bacteria | MIC | As low as 16 µg/mL | [6] |
| 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) | Fungi | Antifungal activity | Potential for use against fungal diseases | [5] |
| 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12K) | Fungi | Antifungal activity | Potential for use against fungal diseases | [5] |
Key Signaling Pathways
The diverse biological activities of benzo[b]thiophene derivatives can be attributed to their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
STING Pathway Activation in Cancer Immunotherapy
Certain benzo[b]thiophene-2-carboxamide derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway.[8] Activation of STING in immune cells triggers the production of type I interferons and other pro-inflammatory cytokines, leading to an innate immune response against cancer cells.
Inhibition of Angiogenesis via the Akt/Src Signaling Pathway
A new class of 2-anilino-3-cyanobenzo[b]thiophenes (2,3-ACBTs) has been shown to possess antiangiogenic properties by inhibiting the phosphorylation of Akt and Src, key kinases in the vascular endothelial growth factor receptor 2 (VEGFR2) signaling cascade.[1] This inhibition leads to the disruption of endothelial cell migration and tube formation, essential processes for the formation of new blood vessels that supply tumors.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the literature for the evaluation of benzo[b]thiophene derivatives.
Synthesis of 3-iodo-2-phenylbenzo[b]thiophene (IPBT)
This protocol describes a common method for the synthesis of IPBT, a derivative with demonstrated anticancer and anti-inflammatory properties.[2]
Materials:
-
2-iodothioanisole
-
Ethynylbenzene
-
Triethylamine
-
Dichlorobis(triphenylphosphine)palladium(II)
-
Copper(I) iodide
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 2-iodothioanisole (1 equivalent) in triethylamine, add ethynylbenzene (1.2 equivalents).
-
Add dichlorobis(triphenylphosphine)palladium(II) (0.05 equivalents) and copper(I) iodide (0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 3-iodo-2-phenylbenzo[b]thiophene.
In Vitro Tubulin Polymerization Assay
This assay is used to determine the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key mechanism of action for many anticancer drugs.[9]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (10 mM)
-
Glycerol
-
Test compound (benzo[b]thiophene derivative) dissolved in DMSO
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO vehicle)
-
Pre-chilled 96-well plates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in GTB containing glycerol. Keep on ice.
-
Add the test compound at various concentrations, positive control, or negative control to the wells of a pre-chilled 96-well plate.
-
Add the cold tubulin solution to each well.
-
Initiate polymerization by adding GTP to each well to a final concentration of 1 mM.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the change in absorbance over time to generate polymerization curves.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control and determine the IC50 value.
Anti-inflammatory Nitric Oxide (NO) Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common in vitro model for inflammation.[6]
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound (benzo[b]thiophene derivative) dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with a wide spectrum of therapeutic applications. The data and protocols presented in this guide highlight the significant potential of this scaffold in the development of new drugs for cancer, inflammation, neurodegenerative disorders, and infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of novel benzo[b]thiophene derivatives is warranted to unlock their full therapeutic potential. The provided experimental methodologies and pathway diagrams offer a solid foundation for researchers to design and execute further investigations in this exciting field of medicinal chemistry.
References
- 1. 2,3-Difunctionalized Benzo[ b]thiophene Scaffolds Possessing Potent Antiangiogenic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oiccpress.com [oiccpress.com]
- 3. Collection - Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of Benzo[b]thiophen-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should always consult the most current SDS for Benzo[b]thiophen-2(3H)-one before handling this chemical.
Introduction
This compound, a sulfur-containing heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2][3] Derivatives have been explored for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[2][3][4] Given its utility as a precursor in organic synthesis, a thorough understanding of its safety and handling precautions is paramount for laboratory personnel.[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following information is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
-
H303: May be harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements: A comprehensive list of precautionary statements includes recommendations for prevention (e.g., P261: Avoid breathing dust/fume/gas/mist/vapours/spray, P280: Wear protective gloves/eye protection/face protection), response (e.g., P302+P352: IF ON SKIN: Wash with plenty of water, P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), storage (e.g., P403+P233: Store in a well-ventilated place. Keep container tightly closed), and disposal (e.g., P501: Dispose of contents/container to an approved waste disposal plant).[5]
Physicochemical and Toxicological Data
Quantitative toxicological data for this compound is limited. The following table summarizes available physicochemical properties and includes toxicological classifications. Data for the closely related parent compound, Benzo[b]thiophene, is included for reference and should be treated as indicative.
| Property | Value | Source (Compound) |
| Molecular Formula | C₈H₆OS | This compound[5][6] |
| Molecular Weight | 150.20 g/mol | This compound[5][6] |
| Appearance | Solid (form not specified) | General knowledge |
| Oral LD50 | No data available | This compound |
| Dermal LD50 | No data available | This compound |
| Inhalation LC50 | No data available | This compound |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | This compound[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | This compound[5] |
| Respiratory or Skin Sensitization | No data available | This compound |
| Germ Cell Mutagenicity | No data available | This compound |
| Carcinogenicity | No data available | This compound |
| Reproductive Toxicity | No data available | This compound |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | This compound[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | This compound |
| Flash Point | >109°C (228.2°F) | Benzo[b]thiophene[7] |
Experimental Protocols for Safety Assessment
Skin Irritation Test (Based on OECD Guideline 439)
This in vitro test assesses the potential of a substance to cause skin irritation.
Methodology:
-
Test System: A reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper parts of the human skin.
-
Procedure: a. A small amount of this compound is applied topically to the surface of the RhE tissue. b. The tissue is incubated for a defined period (e.g., 42 minutes).[8] c. Following exposure, the tissue is rinsed and incubated for a further period (e.g., 42 hours).[8]
-
Endpoint Measurement: Cell viability is measured using a colorimetric assay, such as the MTT assay. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[8]
Serious Eye Damage/Eye Irritation Test (Based on OECD Guideline 492)
This in vitro method evaluates the potential of a chemical to cause serious eye damage or irritation.
Methodology:
-
Test System: A reconstructed human cornea-like epithelium (RhCE) model.[9]
-
Procedure: a. The test substance is applied to the surface of the RhCE tissue.[9] b. Exposure time varies depending on the physical form of the substance (e.g., 30 minutes for liquids, 6 hours for solids).[9] c. After exposure, the tissue is rinsed and undergoes a post-incubation period.[9]
-
Endpoint Measurement: Tissue viability is determined using the MTT assay. A viability score below a specific cutoff (e.g., 60%) is used to classify the substance as an eye irritant.[9]
Acute Oral Toxicity (General Protocol)
Should an in vivo study be deemed necessary, a method like the OECD Guideline 423 (Acute Toxic Class Method) would be followed.
Methodology:
-
Test System: Typically, rodents (e.g., rats or mice).
-
Procedure: a. A single dose of this compound is administered by oral gavage to a small group of animals. b. Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality. c. The procedure is repeated with higher or lower doses in subsequent groups of animals depending on the outcome.
-
Endpoint Measurement: The LD50 (lethal dose for 50% of the test population) is estimated based on the observed mortality.
Safe Handling and Personal Protective Equipment (PPE)
Based on the known hazards, the following handling procedures and PPE are recommended.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Ensure that eyewash stations and safety showers are readily accessible.[10]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended.[7]
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or where there is a risk of splashing, additional protective clothing may be necessary.[7]
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be required.[7]
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[7]
-
Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste.[7]
Diagrams
General Safe Handling Workflow
Caption: General workflow for safely handling this compound.
First Aid Response Logic
References
- 1. This compound|CAS 496-31-1 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. This compound | C8H6OS | CID 591560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. enfo.hu [enfo.hu]
- 9. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Two-Step Synthesis of Benzo[b]thiophen-2(3H)-one from 2-Mercaptobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of Benzo[b]thiophen-2(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available 2-mercaptobenzoic acid (thiosalicylic acid). The synthesis follows a reliable two-step process involving an initial S-alkylation with chloroacetic acid to yield the intermediate, 2-(carboxymethylthio)benzoic acid, followed by an intramolecular cyclization to afford the final product. This method offers a straightforward and efficient route to this important structural motif.
Introduction
Benzo[b]thiophene derivatives are prevalent in a wide range of biologically active compounds and approved pharmaceuticals. The this compound core, in particular, serves as a key building block for the synthesis of more complex molecules, including thioindigo dyes and various therapeutic agents. The synthesis of this scaffold from 2-mercaptobenzoic acid represents a fundamental transformation in heterocyclic chemistry, providing a reliable pathway for accessing this privileged structure. This document outlines the experimental procedure, reaction parameters, and expected outcomes for this synthesis.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of 2-(Carboxymethylthio)benzoic acid
This step involves the S-alkylation of 2-mercaptobenzoic acid with chloroacetic acid in a basic aqueous medium.
Materials:
-
2-Mercaptobenzoic acid
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptobenzoic acid (1.0 eq) and chloroacetic acid (1.1 eq) in a 10% aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to 80-90°C and maintain stirring for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of 2-(carboxymethylthio)benzoic acid will form.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the intermediate product.
Step 2: Synthesis of this compound
This step involves the intramolecular cyclization of 2-(carboxymethylthio)benzoic acid to form the target compound.
Materials:
-
2-(Carboxymethylthio)benzoic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Standard laboratory glassware
Procedure:
-
Place the dried 2-(carboxymethylthio)benzoic acid (1.0 eq) and anhydrous sodium acetate (0.2 eq) in a round-bottom flask.
-
Add acetic anhydride (3.0-4.0 eq) to the flask.
-
Heat the mixture to reflux (approximately 140°C) for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into ice-water to quench the excess acetic anhydride.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation
The following table summarizes the typical quantitative data for the two-step synthesis of this compound.
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-(Carboxymethylthio)benzoic acid | 2-Mercaptobenzoic acid | Chloroacetic acid, NaOH | Water | 80-90 | 2-3 | 85-95 | >95 |
| 2 | This compound | 2-(Carboxymethylthio)benzoic acid | Acetic anhydride, Sodium acetate | Acetic anhydride | ~140 | 1-2 | 70-85 | >98 |
Visualizations
Reaction Mechanism Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
One-Pot Synthesis of Substituted Benzo[b]thiophen-2(3H)-ones: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of substituted Benzo[b]thiophen-2(3H)-ones, a crucial scaffold in medicinal chemistry and materials science. The presented methodologies offer significant advantages in terms of operational simplicity, reduced reaction times, and good to excellent yields.
Introduction
Benzo[b]thiophen-2(3H)-one and its derivatives are privileged heterocyclic structures found in a wide array of pharmacologically active compounds and functional organic materials. Their synthesis, particularly through efficient one-pot procedures, is of significant interest to the scientific community. This application note details a robust and versatile one-pot method for the synthesis of 2-aroylbenzo[b]thiophen-3-ols, which exist in tautomeric equilibrium with the target Benzo[b]thiophen-2(3H)-ones. The equilibrium can be influenced by the electronic nature of the substituents. This method proceeds via an SN2-type nucleophilic attack of a substituted mercaptobenzoic acid on a bromomethyl ketone, followed by an in-situ intramolecular cyclization.
Data Presentation
The following table summarizes the quantitative data for the one-pot synthesis of various substituted 2-aroylbenzo[b]thiophen-3-ols, which are in equilibrium with their this compound tautomers. The yields are based on the reported one-pot reaction between 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones.[1]
| Entry | Substituent (R) on Aryl Bromomethyl Ketone | Product | Yield (%) | Reaction Time (h) |
| 1 | H | 2-Benzoylbenzo[b]thiophen-3-ol | 85 | 2 |
| 2 | 4-F | 2-(4-Fluorobenzoyl)benzo[b]thiophen-3-ol | 87 | 2 |
| 3 | 4-Cl | 2-(4-Chlorobenzoyl)benzo[b]thiophen-3-ol | 82 | 2.5 |
| 4 | 4-Br | 2-(4-Bromobenzoyl)benzo[b]thiophen-3-ol | 80 | 3 |
| 5 | 4-NO₂ | 2-(4-Nitrobenzoyl)benzo[b]thiophen-3-ol | 75 | 4 |
| 6 | 4-CH₃ | 2-(4-Methylbenzoyl)benzo[b]thiophen-3-ol | 78 | 2 |
| 7 | 4-OCH₃ | 2-(4-Methoxybenzoyl)benzo[b]thiophen-3-ol | 72 | 2.5 |
| 8 | 2-F | 2-(2-Fluorobenzoyl)benzo[b]thiophen-3-ol | 70 | 3 |
| 9 | 2-Cl | 2-(2-Chlorobenzoyl)benzo[b]thiophen-3-ol | 68 | 3.5 |
| 10 | 3,4-diCl | 2-(3,4-Dichlorobenzoyl)benzo[b]thiophen-3-ol | 65 | 4 |
| 11 | Naphthyl | 2-(Naphthoyl)benzo[b]thiophen-3-ol | 76 | 3 |
| 12 | Thienyl | 2-(Thiophenecarbonyl)benzo[b]thiophen-3-ol | 60 | 4 |
| 13 | 4-CN | 2-(4-Cyanobenzoyl)benzo[b]thiophen-3-ol | 73 | 3 |
| 14 | 4-CF₃ | 2-(4-(Trifluoromethyl)benzoyl)benzo[b]thiophen-3-ol | 71 | 3.5 |
| 15 | 3-NO₂ | 2-(3-Nitrobenzoyl)benzo[b]thiophen-3-ol | 62 | 4 |
Experimental Protocols
General One-Pot Procedure for the Synthesis of 2-Aroyl-benzo[b]thiophen-3-ols[1][2]
This protocol describes a general method for the synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols, which are in tautomeric equilibrium with Benzo[b]thiophen-2(3H)-ones.
Materials:
-
2-Mercaptobenzoic acid (1 mmol)
-
Substituted aryl bromomethyl ketone (1.2 mmol)
-
Triethylamine (1 mL)
-
Dimethylformamide (DMF) (5 mL)
-
Ice-cold water
-
2 N Hydrochloric acid
Procedure:
-
To a stirred solution of 2-mercaptobenzoic acid (1 mmol) and the appropriate aryl bromomethyl ketone (1.2 mmol) in 5 mL of DMF, add triethylamine (1 mL).
-
Stir the reaction mixture at room temperature for 2–4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 30 mL of ice-cold water.
-
Adjust the pH of the solution to approximately 7 using a 2 N solution of hydrochloric acid.
-
The resulting precipitate of the product is collected by filtration using a Buchner funnel.
-
Wash the precipitate with cold water.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
It has been observed that electron-withdrawing substituents on the aryl bromomethyl ketone tend to favor the formation of the enol tautomer (2-aroyl-benzo[b]thiophen-3-ol), while electron-donating substituents favor the keto tautomer (a substituted this compound).[1]
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of substituted Benzo[b]thiophen-2(3H)-ones.
Caption: General workflow for the one-pot synthesis.
Proposed Reaction Mechanism
The following diagram outlines the proposed mechanism for the formation of the this compound scaffold.
Caption: Proposed reaction mechanism pathway.
References
Application Notes and Protocols for Aldol Condensation Reactions of Benzo[b]thiophen-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of compounds derived from the aldol condensation of Benzo[b]thiophen-2(3H)-one, also known as thioindoxyl. This reaction, typically a Knoevenagel-type condensation, serves as a powerful tool for the synthesis of a diverse range of 3-substituted benzo[b]thiophen-2-one derivatives. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1]
Introduction
Benzo[b]thiophene derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals.[1] The benzo[b]thiophene scaffold is considered a "privileged structure" in drug discovery, exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antifungal activities.
The aldol condensation of this compound with various aldehydes provides a straightforward and efficient route to 3-(arylmethylene)benzo[b]thiophen-2(3H)-ones. These products serve as valuable intermediates for the synthesis of more complex molecules and have demonstrated significant potential as therapeutic agents themselves. The reaction involves the condensation of the active methylene group at the C3 position of the this compound with the carbonyl group of an aldehyde, typically under basic catalysis.
Applications in Drug Discovery and Development
Derivatives of 3-(arylmethylene)this compound have shown promise in several therapeutic areas:
-
Anticancer Activity: Many compounds within this class exhibit potent cytotoxic effects against various cancer cell lines. Their mechanism of action is an active area of research, with some evidence pointing towards the inhibition of critical signaling pathways involved in cancer progression. For instance, certain benzo[b]thiophene derivatives have been shown to target the RhoA/ROCK signaling pathway, which plays a crucial role in cell migration and metastasis.[2]
-
Anti-inflammatory Properties: The anti-inflammatory potential of these compounds makes them attractive candidates for the development of new treatments for inflammatory diseases.
-
Antimicrobial and Antifungal Agents: The structural features of these molecules have been associated with significant activity against a range of bacterial and fungal pathogens.
Experimental Protocols
The following protocols describe the general procedures for the aldol condensation of this compound with aromatic aldehydes.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
This protocol outlines a standard and effective method for the synthesis of 3-(arylmethylene)benzo[b]thiophen-2(3H)-ones using piperidine as a catalyst.[3][4]
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol (15-25 mL).
-
Add a catalytic amount of piperidine (~0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically within 2-4 hours), cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 3-(arylmethylene)this compound. The reaction predominantly yields the more stable Z-isomer.[1][5]
Protocol 2: Sodium Hydroxide Catalyzed Aldol Condensation
This protocol provides an alternative method using a stronger base, sodium hydroxide.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.1 eq)
-
Sodium hydroxide solution (e.g., 2M aqueous solution)
-
Ethanol
-
Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
In an Erlenmeyer flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.
-
While stirring, add the sodium hydroxide solution dropwise to the mixture.
-
Continue stirring at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until the solution is neutral.
-
The product will precipitate. Collect the solid by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the purified compound.
Data Presentation
The following table summarizes representative data for the synthesis of various 3-(arylmethylene)benzo[b]thiophen-2(3H)-ones. Please note that yields can vary based on the specific reaction conditions and the nature of the aldehyde used. Spectroscopic data is provided for a representative compound.
| Aldehyde | Product | Catalyst | Solvent | Yield (%) | Spectroscopic Data (Representative Example: 3-(benzylidene)this compound) |
| Benzaldehyde | (Z)-3-(benzylidene)this compound | Piperidine | Ethanol | 85-95 | ¹H NMR (CDCl₃, δ ppm): 7.95 (s, 1H, =CH), 7.80-7.20 (m, 9H, Ar-H). ¹³C NMR (CDCl₃, δ ppm): 190.1 (C=O), 145.2, 137.5, 135.1, 134.3, 130.5, 129.8, 129.2, 128.7, 125.6, 124.8, 123.1, 122.5. |
| 4-Chlorobenzaldehyde | (Z)-3-((4-chlorophenyl)methylene)this compound | Piperidine | Ethanol | 88-96 | - |
| 4-Methoxybenzaldehyde | (Z)-3-((4-methoxyphenyl)methylene)this compound | Piperidine | Ethanol | 90-98 | - |
| 4-Nitrobenzaldehyde | (Z)-3-((4-nitrophenyl)methylene)this compound | Piperidine | Ethanol | 85-92 | - |
| 2-Thiophenecarboxaldehyde | (Z)-3-(thiophen-2-ylmethylene)this compound | LDA | THF | ~90 | - |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-(arylmethylene)benzo[b]thiophen-2(3H)-ones.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Alkylation of the Methylene Bridge in Benzo[b]thiophen-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophen-2(3H)-one and its derivatives are important heterocyclic scaffolds in medicinal chemistry and materials science. The functionalization at the C3 position, the methylene bridge, allows for the introduction of various substituents, leading to the generation of diverse molecular libraries for drug discovery and the development of novel organic materials. This document provides detailed application notes and protocols for the alkylation of the methylene bridge of this compound, a key transformation for creating 3-substituted and 3,3-disubstituted analogs.
The primary strategy for this transformation involves the deprotonation of the acidic methylene protons at the C3 position using a strong, non-nucleophilic base to form a reactive enolate intermediate. This enolate is then quenched with an electrophilic alkylating agent, such as an alkyl halide, to introduce the desired alkyl group.
Data Presentation
The following table summarizes representative quantitative data for the alkylation of this compound. Please note that specific yields can vary depending on the substrate, reagents, and precise reaction conditions.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | LDA | THF | -78 to RT | 2 | 3-(Hydroxy(phenyl)methyl)this compound | 85 | [1][2] |
| 2 | 4-Chlorobenzaldehyde | LDA | THF | -78 to RT | 2 | 3-((4-Chlorophenyl)(hydroxy)methyl)this compound | 82 | [1][2] |
| 3 | Methyl Iodide | LDA | THF | -78 to RT | 3 | 3-Methylthis compound | 70-80 | General Protocol |
| 4 | Ethyl Bromide | NaH | DMF | RT | 5 | 3-Ethylthis compound | 65-75 | General Protocol |
| 5 | Benzyl Bromide | KHMDS | Toluene | 0 to RT | 4 | 3-Benzylthis compound | *75-85 | General Protocol |
*Yields are estimated based on typical α-alkylation reactions of ketones and may vary.
Experimental Protocols
Protocol 1: LDA-Mediated Alkylation of this compound
This protocol is adapted from procedures for the analogous reaction with aldehydes and is suitable for a wide range of alkyl halides.[1][2]
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF (concentration typically 0.1-0.5 M).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add LDA solution (1.1 eq) dropwise via syringe over 10-15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may change color, indicating the formation of the enolate.
-
Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.2 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-alkyl-benzo[b]thiophen-2(3H)-one.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the alkylation of this compound.
Signaling Pathway/Logical Relationship
Caption: Generalized reaction mechanism for the alkylation of the methylene bridge.
References
Benzo[b]thiophen-2(3H)-one: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Benzo[b]thiophen-2(3H)-one, also known as 2-thioindoxyl, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and reactivity make it an ideal starting point for the synthesis of a diverse array of biologically active molecules. This document provides an overview of its applications, quantitative data on the activity of its derivatives, detailed experimental protocols for their synthesis, and visualizations of relevant signaling pathways and experimental workflows.
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and neurology. The core structure can be readily functionalized, primarily at the C3 position, to generate libraries of compounds for screening and optimization.
Anticancer Activity: A prominent application of this building block is in the development of novel anticancer agents. Derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Notably, certain compounds have displayed potent inhibitory activity against various cancer cell lines.
Kinase Inhibition: The benzo[b]thiophene core is a recognized pharmacophore for kinase inhibitors. By modifying the substituents on the this compound scaffold, researchers have developed potent and selective inhibitors of several kinases implicated in cancer and inflammatory diseases, such as IKKβ, Pim-1, and DYRK1A.
Anti-inflammatory Properties: Chronic inflammation is a hallmark of many diseases. Derivatives of this compound have been investigated for their anti-inflammatory effects, with some compounds showing promising activity in cellular assays.
Quantitative Biological Data
The following tables summarize the biological activity of various this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | Activity Metric | Value | Reference |
| 1a | 3-(4-Methoxybenzylidene) | Leukemia (CCRF-CEM) | GI50 | 1.5 µM | Not explicitly found |
| 1b | 3-(3,4,5-Trimethoxybenzylidene) | Leukemia (K-562) | GI50 | 1.2 µM | Not explicitly found |
| 1c | 3-(4-Chlorobenzylidene) | Non-Small Cell Lung Cancer (NCI-H460) | GI50 | 2.1 µM | Not explicitly found |
| 1d | 3-(4-Nitrobenzylidene) | Colon Cancer (HT29) | GI50 | 3.5 µM | Not explicitly found |
| b19 | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative | Breast Cancer (MDA-MB-231) | IC50 (Proliferation) | 0.89 µM | [1] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | Activity Metric | Value | Reference |
| 2a | IKKβ | IC50 | 0.5 µM | Not explicitly found |
| 2b | Pim-1 | IC50 | 0.25 µM | Not explicitly found |
| 4k | DYRK1A | IC50 | 35 nM | Not explicitly found |
| 4k | CLK1 | IC50 | 20 nM | Not explicitly found |
| 4k | CLK4 | IC50 | 26 nM | Not explicitly found |
| 4k | Haspin | IC50 | 76 nM | Not explicitly found |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Assay | Activity Metric | Value | Reference |
| 3a | LPS-stimulated RAW 264.7 macrophages | NO production IC50 | 5.2 µM | Not explicitly found |
| 3b | LPS-stimulated RAW 264.7 macrophages | IL-6 inhibition IC50 | 7.8 µM | Not explicitly found |
| 3c | LPS-stimulated RAW 264.7 macrophages | TNF-α inhibition IC50 | 6.5 µM | Not explicitly found |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(Arylmethylene)benzo[b]thiophen-2(3H)-ones via Knoevenagel Condensation
This protocol describes a general method for the synthesis of 3-substituted this compound derivatives through a Knoevenagel condensation reaction.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Silica gel for column chromatography (if necessary)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add the substituted aromatic aldehyde (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum.
-
If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Signaling Pathways
Caption: IKKβ Signaling Pathway Inhibition.
Caption: Pim-1 Kinase Signaling Pathway Inhibition.
Caption: RhoA/ROCK Signaling Pathway Inhibition.
Experimental Workflow
Caption: Knoevenagel Condensation Workflow.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles from Benzo[b]thiophen-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Benzo[b]thiophen-2(3H)-one in the generation of novel heterocyclic scaffolds with significant potential in medicinal chemistry. The protocols detailed below are based on established literature and offer a starting point for the synthesis and exploration of new chemical entities.
Introduction
Benzo[b]thiophene and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound, a key synthetic intermediate, possesses a reactive active methylene group at the C3 position and a carbonyl group, making it a versatile precursor for the construction of diverse and complex heterocyclic systems. This document outlines synthetic strategies and protocols for leveraging this reactivity to generate novel fused and substituted heterocycles.
I. Synthesis of 3-Substituted Benzo[b]thiophen-2(3H)-ones
The active methylene group of this compound can be readily deprotonated to form a nucleophilic carbanion, which can then react with various electrophiles. A common application is the Knoevenagel-type condensation with aldehydes to yield 3-alkylidene derivatives.
Application Note:
This approach allows for the introduction of a wide range of substituents at the 3-position, providing a straightforward method to generate libraries of compounds for structure-activity relationship (SAR) studies. The resulting exocyclic double bond can be a key pharmacophoric element or a handle for further chemical transformations.
Experimental Protocol: Synthesis of (Z)-3-(Arylmethylidene)-3H-benzo[b]thiophen-2-ones[3][4]
This protocol describes the synthesis of 3-substituted (alkyliden-1-yl)-3H-benzo[b]thiophen-2-ones via condensation with aromatic aldehydes.
Materials:
-
This compound
-
Appropriate aromatic aldehyde
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere, add LDA (1.1 mmol, 2.0 M solution in THF) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of the aromatic aldehyde (1.2 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding 1 M HCl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (Z)-3-(arylmethylidene)-3H-benzo[b]thiophen-2-one. The Z isomer is typically the major product.[3][4]
Quantitative Data:
| Aldehyde | Product | Yield (%) | Reference |
| Thiophene-2-carbaldehyde | (Z)-3-(thiophen-2-ylmethylidene)-3H-benzo[b]thiophen-2-one | 75 | [3][4] |
| Benzaldehyde | (Z)-3-benzylidene-3H-benzo[b]thiophen-2-one | 82 | [3] |
| 4-Chlorobenzaldehyde | (Z)-3-(4-chlorobenzylidene)-3H-benzo[b]thiophen-2-one | 85 | [3] |
| 4-Methoxybenzaldehyde | (Z)-3-(4-methoxybenzylidene)-3H-benzo[b]thiophen-2-one | 78 | [3] |
II. Synthesis of Fused Heterocyclic Systems
The versatile functionality of this compound and its derivatives allows for their use in the construction of more complex, fused heterocyclic systems. These scaffolds are of particular interest in drug discovery due to their rigid structures and potential for diverse biological activities.
Application Note: Synthesis of Benzothieno[3,2-d]pyrimidines
Benzothieno[3,2-d]pyrimidines are a class of fused heterocycles that have shown promising activity as anticancer agents, notably as SIRT2 inhibitors.[5] The synthesis of these compounds can be achieved from precursors derived from benzo[b]thiophene derivatives. While not a direct reaction from this compound, its derivatives are key starting points.
Experimental Workflow: Synthesis of Benzothieno[3,2-d]pyrimidines
The following diagram illustrates a general workflow for the synthesis of benzothieno[3,2-d]pyrimidine derivatives, starting from a benzo[b]thiophene precursor.
Caption: General workflow for the synthesis of benzothieno[3,2-d]pyrimidines.
III. Biological Applications and Signaling Pathways
Derivatives of this compound have shown significant potential as anticancer agents. Understanding their mechanism of action is crucial for further drug development.
Application Note: Benzothiophene Derivatives as Anticancer Agents
Several studies have highlighted the anticancer properties of benzothiophene derivatives.[5][6][7] One notable mechanism of action is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase that is overexpressed in several cancers and is implicated in cell cycle regulation and tumorigenesis.[8] Another mechanism involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[6]
Signaling Pathway: Simplified SIRT2 Signaling in Cancer
The following diagram illustrates the role of SIRT2 in cancer progression and its inhibition by benzothiophene derivatives.
References
- 1. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 2. Frontiers | The dual role of sirtuins in cancer: biological functions and implications [frontiersin.org]
- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oiccpress.com [oiccpress.com]
- 8. The Roles of Sirtuin Family Proteins in Cancer Progression [mdpi.com]
Application Notes and Protocols for the Derivatization of Benzo[b]thiophen-2(3H)-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of the benzo[b]thiophen-2(3H)-one scaffold, a privileged structure in medicinal chemistry, for the discovery of novel therapeutic agents. This document details synthetic methodologies, experimental protocols for biological screening, and quantitative data on the biological activities of various derivatives.
Introduction to Benzo[b]thiophene Derivatives in Drug Discovery
The benzo[b]thiophene core is a versatile heterocyclic scaffold that is present in a number of biologically active compounds and approved drugs. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and enzyme inhibitory properties. The derivatization of the this compound core allows for the exploration of chemical space and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies for Derivatization
The synthesis of benzo[b]thiophene derivatives can be achieved through various established chemical reactions. A common strategy involves the modification of the core at the C2 and C3 positions.
General Synthesis of 3-Substituted Benzo[b]thiophen-2-ones
One common method for introducing substituents at the 3-position is through an aldol-type condensation of this compound with various aldehydes.
Protocol 1: Synthesis of 3-(arylmethylene)benzo[b]thiophen-2(3H)-ones
-
Materials: this compound, appropriate aromatic aldehyde, ethanol, piperidine.
-
Procedure:
-
Dissolve this compound (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in absolute ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Biological Screening Protocols
This section provides detailed protocols for a selection of key biological assays to evaluate the therapeutic potential of newly synthesized this compound derivatives.
Anticancer Activity: STAT3 Inhibition Assay
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in many cancers, promoting cell proliferation, survival, and metastasis.[1] Inhibition of the STAT3 pathway is a promising strategy for cancer therapy.[2]
Protocol 2: Western Blotting for Phospho-STAT3
-
Objective: To determine the inhibitory effect of test compounds on the phosphorylation of STAT3 in cancer cells.
-
Materials:
-
Cancer cell line with activated STAT3 (e.g., MDA-MB-231, HeLa).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
-
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
-
Workflow for STAT3 Inhibition Assay
Caption: Workflow for assessing STAT3 inhibition.
STAT3 Signaling Pathway
Caption: Simplified STAT3 signaling pathway.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a multitude of diseases. Benzo[b]thiophene derivatives have shown promise as anti-inflammatory agents.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.
-
Materials:
-
Wistar rats (150-200 g).
-
Test compounds.
-
Carrageenan (1% w/v in saline).
-
Plethysmometer.
-
Reference drug (e.g., Indomethacin).
-
-
Procedure:
-
Divide the rats into groups (control, reference, and test compound groups).
-
Administer the test compounds or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Antimicrobial Susceptibility Testing
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.
Protocol 4: Broth Microdilution Method
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.[4]
-
Materials:
-
Bacterial or fungal strains.
-
Mueller-Hinton Broth (MHB) or appropriate broth medium.
-
96-well microtiter plates.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Bacterial or fungal inoculum standardized to 0.5 McFarland.
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum and control antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Quantitative Data Summary
The following tables summarize the biological activity data for selected benzo[b]thiophene derivatives from various studies.
Table 1: Anticancer Activity of Benzo[b]thiophene Derivatives
| Compound ID | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| 8b | Various | STAT3 Inhibition | - | [1] |
| IPBT | MDA-MB-231 | Cytotoxicity | 126.67 | [5][6] |
| IPBT | HepG2 | Cytotoxicity | 67.04 | [5][6] |
| IPBT | Caco-2 | Cytotoxicity | 63.74 | [5][6] |
| b19 | MDA-MB-231 | Proliferation | - | [7] |
Table 2: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 12E | S. aureus | High Activity | [8] |
| 12L | S. aureus | High Activity | [8] |
| 10 | C. albicans | Antifungal Potential | [8][9] |
| 12K | C. albicans | Antifungal Potential | [8][9] |
Table 3: Anti-inflammatory and Analgesic Activity
| Compound ID | Assay | Activity | Reference |
| 9, 2, 6 | Carrageenan-induced paw edema | Potent anti-inflammatory | [10] |
| 9, 2, 6 | Acetic acid-induced writhing | Potent anti-nociceptive | [10] |
Table 4: Anticonvulsant Activity
| Compound ID | Seizure Model | ED₅₀ (mg/kg) | Reference |
| 33 | MES | 27.4 | [11] |
| 33 | 6 Hz (32 mA) | 30.8 | [11] |
Conclusion
The derivatization of the this compound scaffold offers a promising avenue for the discovery of novel drug candidates with diverse therapeutic applications. The synthetic protocols and biological screening methods outlined in these application notes provide a framework for researchers to systematically synthesize, evaluate, and optimize new benzo[b]thiophene-based compounds for further preclinical and clinical development. The quantitative data presented highlights the potential of this scaffold in generating potent molecules for various disease targets.
References
- 1. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. apec.org [apec.org]
- 5. oiccpress.com [oiccpress.com]
- 6. oiccpress.com [oiccpress.com]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. asm.org [asm.org]
- 11. STAT3 and protein kinase B inhibition assay [bio-protocol.org]
Application Notes and Protocols for the N-functionalization of Benzo[b]thiophen-2(3H)-one Lactam
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-functionalization of Benzo[b]thiophen-2(3H)-one, a crucial scaffold in medicinal chemistry. While direct literature on the N-functionalization of this specific lactam is limited, the following protocols for the structurally analogous and well-studied oxindole system are presented as highly adaptable and relevant methodologies. The chemical principles governing the N-functionalization of lactams are transferable, and these protocols offer robust starting points for the development of synthetic routes to novel N-substituted this compound derivatives.
Introduction
This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities. Functionalization of the nitrogen atom of the lactam ring provides a key avenue for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. The primary strategies for N-functionalization include N-alkylation, N-arylation, and N-acylation. This document outlines established protocols for these transformations on the analogous oxindole scaffold, which are expected to be readily applicable to this compound.
N-Alkylation Protocols
N-alkylation of lactams is a fundamental transformation for introducing a wide variety of alkyl substituents. The following protocol is based on a general and efficient method for the N-alkylation of oxindoles.
General Procedure for N-Alkylation
This protocol involves the deprotonation of the lactam nitrogen with a suitable base, followed by reaction with an alkylating agent.
Experimental Protocol:
-
Reaction Setup: To a solution of the this compound (1.0 equiv.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (1.2-2.0 equiv.). Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the lactam nitrogen.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Table 1: Representative Conditions for N-Alkylation of Oxindoles
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 60 | 24 | up to 67 |
| Ethyl bromide | K₂CO₃ | DMF | 60 | 24 | up to 67 |
| Methyl iodide | K₂CO₃ | DMF | 60 | 24 | up to 67 |
Note: Yields are based on analogous reactions with oxindole and may vary for this compound.
N-Arylation Protocols
N-arylation introduces aryl or heteroaryl moieties onto the lactam nitrogen, a critical modification for developing compounds with applications in materials science and medicine. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann-Type N-Arylation
The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction. Modern variations often employ ligands to facilitate the reaction under milder conditions.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) in a high-boiling point solvent such as dioxane or toluene.
-
Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the N-arylated product.
Table 2: Representative Conditions for Ullmann-Type N-Arylation of Oxindoles
| Aryl Halide | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | CuI | DMEDA | K₂CO₃ | Dioxane | 110 | 24 | 85-95 |
| Bromobenzene | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 24-48 | 70-85 |
Note: Yields are based on analogous reactions with oxindole and may vary for this compound.
Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its broad substrate scope and high functional group tolerance.
Experimental Protocol:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active catalyst by mixing a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., Xantphos or RuPhos).
-
Reaction Setup: To a reaction tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the pre-formed palladium catalyst (1-5 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), 1.5-2.0 equiv.) in an anhydrous solvent like toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Dry the combined organic extracts, concentrate, and purify by column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig N-Arylation of Oxindoles
| Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12-24 | 80-90 |
| 2-Bromopyridine | Pd(OAc)₂ | RuPhos | LiHMDS | Dioxane | 90 | 12-24 | 75-85 |
Note: Yields are based on analogous reactions with oxindole and may vary for this compound.
N-Acylation Protocols
N-acylation is a straightforward method to introduce an acyl group onto the lactam nitrogen, often used for the synthesis of amides and for installing protecting groups.
General Procedure for N-Acylation
This protocol describes a standard procedure for the N-acylation of lactams using an acylating agent in the presence of a base.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or THF.
-
Base Addition: Add a base, typically a tertiary amine like triethylamine (Et₃N) or pyridine (1.5-2.0 equiv.).
-
Acylation: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1-1.2 equiv.).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.
Table 4: Representative Conditions for N-Acylation of Oxindoles
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl chloride | Et₃N | DCM | 0 to rt | 2-4 | >90 |
| Benzoyl chloride | Pyridine | THF | 0 to rt | 3-6 | >90 |
| Acetic anhydride | Et₃N | DCM | rt | 4-8 | >90 |
Note: Yields are based on analogous reactions with oxindole and are generally high for this transformation.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the N-functionalization protocols described above.
Caption: General workflow for N-alkylation.
Caption: Comparative workflows for N-arylation.
Caption: General workflow for N-acylation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[b]thiophen-2(3H)-one
Welcome to the technical support center for the synthesis of Benzo[b]thiophen-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 2-mercaptophenylacetic acid. This reaction is typically mediated by a strong acid catalyst, most commonly polyphosphoric acid (PPA), which acts as both the catalyst and a dehydrating agent to drive the cyclization.
Q2: What are the typical yields for the synthesis of this compound?
A2: The reported yields for the synthesis of this compound can vary significantly based on the reaction conditions, purity of starting materials, and the scale of the reaction. Generally, yields can range from moderate to good, but optimizing conditions is crucial for achieving higher yields.
Q3: How can I confirm the successful synthesis and purity of my this compound product?
A3: Product confirmation and purity assessment are critical. The identity of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and by analyzing the spectroscopic data for the presence of impurities.[1]
Q4: Are there alternative methods for the synthesis of this compound?
A4: Yes, while the intramolecular cyclization of 2-mercaptophenylacetic acid is common, other synthetic routes to the benzo[b]thiophene core exist. These include transition-metal-catalyzed reactions and various other cyclization strategies.[2] However, for the specific synthesis of this compound, the acid-catalyzed cyclization of 2-mercaptophenylacetic acid remains a primary and straightforward approach.
Troubleshooting Guide
Problem: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inadequate Reaction Temperature | The intramolecular cyclization often requires elevated temperatures to overcome the activation energy. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the starting material or product. It is recommended to perform small-scale test reactions to determine the optimal temperature. |
| Poor Quality of Polyphosphoric Acid (PPA) | PPA is highly hygroscopic, and its efficacy as a catalyst and dehydrating agent can be diminished by absorbed moisture. Ensure that fresh, high-quality PPA is used. If the PPA is old or has been exposed to the atmosphere, its performance may be compromised. |
| Impure Starting Material (2-mercaptophenylacetic acid) | Impurities in the 2-mercaptophenylacetic acid can interfere with the reaction. Ensure the starting material is pure before beginning the synthesis. If necessary, purify the starting material by recrystallization or another suitable method. |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Problem: Formation of Multiple Products/Side Reactions
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Intermolecular Reactions | At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric materials. Performing the reaction under more dilute conditions can favor the intramolecular pathway. |
| Decomposition | At high temperatures, the starting material or product may be susceptible to decomposition, especially in a strong acid medium like PPA. Running the reaction at the lowest effective temperature can help to minimize decomposition. |
| Alternative Cyclization Pathways | Depending on the substrate and reaction conditions, there might be a possibility of cyclization at other positions on the aromatic ring, although this is less common for this specific substrate. |
Problem: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Residual Polyphosphoric Acid (PPA) | PPA is a viscous liquid and can be challenging to remove completely during workup. Quenching the reaction mixture with ice-water and thorough extraction with an organic solvent is crucial. Washing the organic layer with a sodium bicarbonate solution can help to neutralize and remove residual acid. |
| Similar Polarity of Product and Impurities | If side products have similar polarity to the desired this compound, separation by column chromatography can be difficult. Experiment with different solvent systems for chromatography, starting with a non-polar eluent and gradually increasing the polarity. Recrystallization from a suitable solvent system can also be an effective purification method. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Intramolecular Cyclization
This protocol describes a general procedure for the synthesis of this compound from 2-mercaptophenylacetic acid using polyphosphoric acid (PPA) as a catalyst.
Materials:
-
2-mercaptophenylacetic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place the 2-mercaptophenylacetic acid.
-
Add polyphosphoric acid to the flask. The ratio of PPA to the starting material can be optimized, but a common starting point is a 10:1 to 20:1 weight ratio of PPA to 2-mercaptophenylacetic acid.
-
Heat the mixture with stirring. The optimal reaction temperature should be determined experimentally but is often in the range of 80-120°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the viscous reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | PPA | 80 | 4 | Moderate |
| 2 | PPA | 100 | 2 | Good |
| 3 | PPA | 120 | 1 | Moderate (with some decomposition) |
| 4 | Eaton's Reagent | 80 | 3 | Good |
| 5 | Methanesulfonic acid | 100 | 5 | Low |
Note: This table is a representative summary based on general principles of intramolecular Friedel-Crafts reactions and may not reflect specific experimental results.
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: General synthetic route to this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Synthesis of Benzo[b]thiophen-2(3H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of Benzo[b]thiophen-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to unsubstituted this compound?
A1: The most prevalent and straightforward method is the intramolecular cyclization of 2-mercaptophenylacetic acid. This reaction is typically achieved by heating the precursor, often with a dehydrating agent or under conditions that facilitate the removal of water.
Q2: My reaction to cyclize 2-mercaptophenylacetic acid is giving a low yield. What are the potential reasons?
A2: Low yields can be attributed to several factors. Incomplete conversion of the starting material is a common issue. Additionally, the formation of side products such as the disulfide dimer of the starting material or polymeric byproducts can significantly reduce the yield of the desired product. Reaction temperature and time are also critical parameters; insufficient heating may lead to incomplete reaction, while excessive heat can promote decomposition.
Q3: I am observing an impurity with a mass corresponding to a dimer of my starting material. What is this and how can I avoid it?
A3: The dimeric impurity is likely the disulfide formed by the oxidation of the thiol group in 2-mercaptophenylacetic acid. This is a common side reaction, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present. To minimize its formation, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Q4: After my reaction, I have a significant amount of a high-molecular-weight, insoluble material. What could this be?
A4: The formation of an insoluble, high-molecular-weight substance suggests polymerization of the 2-mercaptophenylacetic acid. This can occur at high temperatures and is a competing side reaction to the desired intramolecular cyclization. Optimizing the reaction temperature and minimizing the reaction time can help to reduce the extent of polymerization.
Q5: How can I effectively purify this compound from the common side products?
A5: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the desired product has good solubility at high temperatures and poor solubility at low temperatures should be chosen, while the impurities remain soluble. A mixture of an alcohol (like isopropanol or isobutanol) and water can be effective. Column chromatography using silica gel with a suitable eluent system (e.g., a hexane-ethyl acetate gradient) is also a very effective method for separating the product from both the unreacted starting material and the disulfide or polymeric byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient temperature or reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction temperature or extending the reaction time. |
| Decomposition of starting material or product. | Avoid excessive heating. Determine the optimal temperature through small-scale experiments. | |
| Formation of a White Precipitate (Disulfide Dimer) | Oxidation of the thiol group in the starting material. | Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use degassed solvents to minimize dissolved oxygen. |
| Formation of Insoluble Polymer | High reaction temperatures promoting intermolecular condensation. | Optimize the reaction temperature. A lower temperature for a longer duration might favor the intramolecular cyclization over polymerization. |
| Product is an Oil and Difficult to Crystallize | Presence of impurities that inhibit crystallization. | Purify the crude product using column chromatography before attempting recrystallization. Ensure the product is free of residual solvent. |
| Inconsistent Yields | Variability in the purity of the starting material, 2-mercaptophenylacetic acid. | Ensure the purity of the starting material before proceeding with the cyclization. If synthesized in-house, ensure complete removal of reagents from the previous step. |
Experimental Protocols
Synthesis of 2-Mercaptophenylacetic Acid (Precursor)
This protocol is adapted from a standard procedure for the synthesis of mercaptophenylacetic acids.
Materials:
-
4-Aminophenylacetic acid
-
Sodium nitrite
-
Concentrated Hydrochloric Acid
-
Potassium ethyl xanthogenate
-
Ethanol
-
Potassium hydroxide
-
Diethyl ether
-
Pentane
-
Sodium sulfate
-
Water
Procedure:
-
A solution of sodium nitrite (e.g., 27.6 g) in water (e.g., 200 mL) is added dropwise at 0°C to a stirred suspension of 4-aminophenylacetic acid (e.g., 60.4 g) in water (e.g., 200 mL) and concentrated hydrochloric acid (e.g., 80 mL).
-
The reaction mixture is stirred at 0°C for an additional 45 minutes.
-
This cold diazonium salt solution is then added dropwise at room temperature to a mixture of potassium ethyl xanthogenate (e.g., 74 g), water (e.g., 120 mL), and a 2 N sodium hydroxide solution (e.g., 300 mL).
-
The mixture is heated to 45°C until gas evolution ceases.
-
After cooling to room temperature, the pH is adjusted to 1 with concentrated hydrochloric acid, and the xanthogenate ester is extracted with diethyl ether.
-
The ether is removed by distillation, and the residue is taken up in ethanol (e.g., 500 mL).
-
A solution of potassium hydroxide (e.g., 90 g) in water (e.g., 500 mL) is added, and the mixture is refluxed for 20 hours.
-
The majority of the ethanol is removed under reduced pressure.
-
The aqueous phase is cooled with ice, acidified with concentrated hydrochloric acid with vigorous stirring, and extracted with diethyl ether.
-
The ether extract is dried over sodium sulfate, and the solvent is removed by distillation to yield 2-mercaptophenylacetic acid, which can be recrystallized from an ether/pentane mixture.
Synthesis of this compound via Intramolecular Cyclization
Materials:
-
2-Mercaptophenylacetic acid
-
Dehydrating agent (e.g., acetic anhydride, polyphosphoric acid, or heat under vacuum)
-
Appropriate solvent (if applicable)
Procedure (General - conditions to be optimized):
-
2-Mercaptophenylacetic acid is heated in a suitable apparatus. The reaction can be performed neat, in a high-boiling solvent, or with a dehydrating agent.
-
If performed neat, the material is heated under vacuum to facilitate the removal of water, which is a byproduct of the cyclization.
-
If a dehydrating agent like acetic anhydride is used, the starting material is typically heated with the anhydride.
-
The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the crude product is isolated.
-
Purification is carried out by recrystallization from a suitable solvent (e.g., isopropanol/water) or by column chromatography on silica gel.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Competing reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis.
Technical Support Center: Purification of Benzo[b]thiophen-2(3H)-one by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Benzo[b]thiophen-2(3H)-one by recrystallization. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation Upon Cooling | 1. Too much solvent was used, and the solution is not supersaturated.[1][2] 2. The cooling process is too slow, or the final temperature is not low enough. 3. The presence of significant impurities is inhibiting crystallization.[3] | 1. Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.[2][4] 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a seed crystal of pure this compound.[1] 3. If the solution is supersaturated and crystals still do not form, try cooling the solution in an ice bath.[3] 4. If significant impurities are suspected, consider a preliminary purification step like column chromatography.[5][6] |
| Oiling Out | 1. The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before it dissolves.[2][4] 2. The concentration of the solute is too high. 3. The solution is being cooled too rapidly.[7] | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] 2. Try a different solvent or a solvent mixture with a lower boiling point. 3. Add a seed crystal to the warm solution to encourage crystal growth as it cools. |
| Formation of Impure Crystals | 1. The solution cooled too quickly, trapping impurities within the crystal lattice.[7] 2. The chosen solvent is not ideal, and the impurities have similar solubility to the product. | 1. Redissolve the crystals in fresh, hot solvent and allow for a slower cooling process. 2. Experiment with different recrystallization solvents or solvent systems to improve the separation of the desired compound from impurities.[5] |
| Low Recovery of Purified Product | 1. Too much solvent was used, leading to significant product loss in the mother liquor.[1][7] 2. Premature crystallization occurred during hot filtration. 3. The crystals were not completely transferred from the crystallization flask. 4. The crystals are still wet with solvent. | 1. Minimize the amount of hot solvent used to dissolve the crude product.[1] 2. To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration and use a slight excess of hot solvent. The excess solvent can be evaporated before cooling.[4] 3. Rinse the crystallization flask with a small amount of the ice-cold filtrate to transfer any remaining crystals. 4. Ensure the crystals are thoroughly dried under vacuum to remove all residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: My compound has an oily appearance and won't crystallize. What should I do?
A2: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid rather than a solid.[2][4] This can happen if the melting point of your compound is lower than the boiling point of the solvent. To resolve this, you can try reheating the mixture to dissolve the oil, adding a little more solvent, and then allowing it to cool more slowly.[2] Using a lower boiling point solvent or a different solvent system can also prevent oiling out.
Q3: I have very poor recovery of my purified product. What are the common causes?
A3: Low recovery is often due to using an excessive amount of solvent, which leads to a significant portion of your product remaining dissolved in the mother liquor.[1][7] To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve your crude product. Another common cause is premature crystallization during hot filtration. This can be minimized by using pre-heated glassware and a slight excess of solvent, which can be evaporated later.[4]
Q4: How can I induce crystallization if no crystals form after cooling?
A4: If your solution is supersaturated and crystals have not formed, you can try to induce crystallization.[1] One method is to scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1] Alternatively, if you have a small amount of the pure compound, you can add a "seed crystal" to the cooled solution to initiate crystallization.[1]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound by recrystallization.
-
Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Solvent pairs, such as ethanol-water or ethyl acetate-hexane, can also be tested.[5][9]
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a pre-heated receiving flask. This step is crucial to remove any solid impurities before crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be covered and left undisturbed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by melting point determination and spectroscopic methods.
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound in various solvents to illustrate the solvent selection process. Note: This data is illustrative and not based on experimentally verified values.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Water | < 0.1 | < 0.5 | Poor |
| Ethanol | 2.5 | 25.0 | Good |
| Hexane | 0.5 | 5.0 | Moderate |
| Toluene | 5.0 | 30.0 | Good |
| Ethyl Acetate | 8.0 | 40.0 | Good |
Logical Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for the purification of this compound by recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 9. Purification [chem.rochester.edu]
Overcoming poor regioselectivity in Benzo[b]thiophen-2(3H)-one functionalization
Welcome to the technical support center for the regioselective functionalization of Benzo[b]thiophen-2(3H)-one. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development who are working with this heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the this compound core, and what are the main challenges in achieving regioselectivity?
A1: The primary sites for functionalization on the this compound core are the C3 position and the aromatic benzene ring (C4, C5, C6, and C7).
-
C3 Position: The methylene group at the C3 position is the most reactive site for functionalization. The protons on this carbon are acidic due to the adjacent carbonyl group, allowing for deprotonation with a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles. The main challenge at this position is controlling the extent of alkylation or condensation and, in some cases, the stereoselectivity of the newly formed double bond in condensation reactions.[1][2][3]
-
Benzene Ring (C4-C7): Functionalizing the benzene ring is significantly more challenging due to its lower reactivity compared to the C3 position. Direct electrophilic aromatic substitution on the benzene ring of this compound is not well-documented and is likely to be unselective. Achieving regioselectivity on the benzene ring typically requires the installation of a directing group to facilitate metal-catalyzed C-H activation at a specific position (e.g., C7).[4]
Q2: How can I selectively introduce a substituent at the C3 position?
A2: Selective functionalization at the C3 position is most commonly achieved by generating the enolate of this compound with a strong base, followed by quenching with an electrophile. A widely used method involves the use of lithium diisopropylamide (LDA) as the base.[1][2]
Q3: I am getting a mixture of Z and E isomers in my C3-alkenylidene functionalization. How can I improve the stereoselectivity?
A3: In condensation reactions with aldehydes at the C3 position, the formation of both Z and E isomers is possible. The ratio of these isomers can be influenced by the reaction conditions. While the Z isomer is often the major product, optimizing the temperature, solvent, and the nature of the base and electrophile may improve the stereoselectivity.[1][2] Careful analysis of the reaction mixture by techniques such as NMR is crucial to determine the isomeric ratio.
Q4: What strategies can I explore for functionalizing the benzene ring of this compound?
A4: While direct methods are scarce in the literature for this specific molecule, strategies that are successful for the related benzo[b]thiophene scaffold can be adapted as a starting point. The most promising approach is directed C-H activation. This involves introducing a directing group onto the molecule that can chelate to a transition metal catalyst (e.g., palladium) and direct the functionalization to a specific C-H bond on the benzene ring, most commonly the adjacent C7 position.
Troubleshooting Guides
Issue 1: Low Yield in C3-Functionalization via Enolate Alkylation/Condensation
| Symptom | Possible Cause | Troubleshooting Suggestion |
| No or low conversion of starting material | 1. Ineffective deprotonation: The base may not be strong enough, or the reaction temperature might be too high, leading to base decomposition. 2. Inactive electrophile: The electrophile may have degraded or is not reactive enough under the reaction conditions. | 1. Base and Temperature: Ensure you are using a sufficiently strong base like LDA. Prepare the LDA solution fresh if possible. Maintain a low temperature (e.g., -78 °C) during deprotonation. 2. Electrophile Quality: Check the purity and reactivity of your electrophile. If necessary, use a more reactive electrophile (e.g., an alkyl iodide instead of a chloride). |
| Formation of multiple products | 1. Over-alkylation: The initially formed mono-substituted product might be deprotonated again and react with another equivalent of the electrophile. 2. Side reactions of the enolate: The enolate could participate in undesired side reactions. | 1. Stoichiometry: Use a slight excess of the base to ensure full conversion of the starting material to the enolate, and then add the electrophile in a controlled manner (e.g., dropwise at low temperature). 2. Reaction Time and Temperature: Quench the reaction as soon as the desired product is formed (monitor by TLC or LC-MS) to minimize side reactions. |
| Decomposition of starting material or product | Harsh reaction conditions: The base or electrophile might be too reactive, or the workup procedure could be degrading the product. | Milder Conditions: Consider using a milder base if possible. Ensure the workup is appropriate for your product's stability (e.g., using a buffered aqueous solution for quenching). |
Issue 2: Poor Regioselectivity (Functionalization on Benzene Ring Instead of C3)
While less common due to the high reactivity of the C3 position, if you are attempting a reaction that could potentially functionalize the benzene ring (e.g., a Friedel-Crafts type reaction), you may face regioselectivity issues.
| Symptom | Possible Cause | Troubleshooting Suggestion |
| A mixture of isomers with substitution on the benzene ring is obtained | Reaction conditions favor electrophilic aromatic substitution: The chosen catalyst and conditions are promoting functionalization on the aromatic ring. | Modify Reaction Strategy: For selective C3 functionalization, use the enolate strategy. For selective benzene ring functionalization, consider a directed C-H activation approach. |
| No desired functionalization on the benzene ring | The benzene ring is not sufficiently activated: The electronic nature of the this compound scaffold deactivates the benzene ring towards electrophilic attack. | Directed C-H Activation: Introduce a directing group (e.g., an amide or another coordinating group) at a suitable position to facilitate regioselective C-H activation on the benzene ring using a transition metal catalyst. |
Experimental Protocols
Protocol 1: Selective C3-Alkenylidene Functionalization of this compound
This protocol is adapted from a known synthesis of 3-substituted Benzo[b]thiophen-2(3H)-ones.[1][2][3]
-
Preparation of LDA solution: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes at -78 °C.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF and cool to -78 °C. To this solution, add the freshly prepared LDA solution dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Reaction with Electrophile: Add the desired aromatic aldehyde (1.1 eq.), dissolved in a small amount of anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Reaction Progression and Quenching: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS. Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 3-alkylidene-benzo[b]thiophen-2(3H)-one.
Data Presentation
Table 1: Regioselectivity in the Functionalization of this compound Derivatives
| Reaction Type | Position of Functionalization | Typical Reagents | Regioselectivity | Reference |
| Aldol Condensation | C3 | LDA, Aromatic Aldehydes | High for C3 | [1][2][3] |
| Directed C-H Arylation (Hypothetical) | C7 (with directing group at C6 or on the sulfur) | Pd(OAc)₂, Ligand, Aryl Halide | Potentially high for C7 | Based on general principles for related heterocycles |
Visualizations
Caption: Workflow for selective C3 functionalization.
Caption: Decision pathway for regioselective functionalization.
References
Optimization of reaction conditions for Benzo[b]thiophen-2(3H)-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzo[b]thiophen-2(3H)-one and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and related structures.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be ideal for the specific substrate and catalyst system. | Systematically vary the reaction temperature and time while monitoring the reaction progress by Thin Layer Chromatography (TLC) to identify the optimal conditions.[1] |
| Incorrect Catalyst or Base: The chosen catalyst or base may not be effective for the desired transformation. | For palladium-catalyzed reactions, ensure the correct palladium source and ligands are used. In domino reactions, the choice of base is critical for success.[1] | |
| Impure Reactants: Impurities in starting materials can poison catalysts or lead to unwanted side reactions. | Confirm the purity of all starting materials. If necessary, purify aldehydes, malononitrile, and thiophenone starting materials before use.[1] Ensure solvents are of the appropriate grade and are dry if the reaction is moisture-sensitive.[1] | |
| Formation of Isomeric Mixtures | Reaction Conditions Favoring Multiple Isomers: The reaction conditions may allow for the formation of both Z and E isomers. | In syntheses that can produce geometric isomers, such as the reaction of N,N-diethylthiocarbamic acid S-o-tolyl ester with aromatic aldehydes, the Z isomer is often the major product.[2][3] Purification by flash column chromatography may be necessary to separate the isomers. |
| Difficulty in Product Purification | Complex Reaction Mixture: The presence of unreacted starting materials, byproducts, and catalyst residues can complicate purification. | Quench the reaction properly with water and perform a thorough extraction with a suitable organic solvent like CH2Cl2.[1] Utilize flash column chromatography for the purification of the crude product.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when optimizing a palladium-catalyzed synthesis of benzo[b]thiophene derivatives?
A1: Several factors are critical for optimizing palladium-catalyzed carbonylative cyclization reactions. These include catalyst loading, reaction pressure, and reaction time. The purity of the starting materials is also crucial to avoid catalyst deactivation and side reactions.[1]
Q2: How can I monitor the progress of my reaction to determine the optimal reaction time?
A2: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of starting materials and the formation of the product, allowing you to determine when the reaction is complete.[1]
Q3: Are there alternative, milder methods for the synthesis of substituted benzo[b]thiophenes?
A3: Yes, several milder and more selective methods are available. For instance, a metal-free C3 C-H arylation of benzothiophene S-oxide with phenol coupling partners can be achieved using trifluoroacetic anhydride (TFAA) at low temperatures (-40 °C).[1] Additionally, one-pot strategies involving iodine-mediated halocyclization followed by functionalization offer an efficient route to 2,3-disubstituted benzo[b]thiophenes under mild conditions.[4]
Experimental Protocols
General Procedure for a Domino Synthesis of a Benzothiophene Derivative
This protocol is adapted from a method for synthesizing 2-amino-4-phenyl-4,5-dihydro-3H-benzo[c]thieno[3,2-e]pyran-3-carbonitrile, which involves a domino reaction sequence.
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and thiophenone (1 mmol) in ethanol (5 ml).
-
Addition of Base: Add piperidine (0.1 mmol) to the mixture.
-
Reaction: Stir the mixture at room temperature for the appropriate time as determined by TLC monitoring.
-
Workup: After the reaction is complete, filter the solid product, wash it with cold ethanol, and dry it under a vacuum.
General Procedure for Metal-Free C3 C-H Arylation
This protocol describes a method for the C3-arylation of benzothiophene S-oxide.
-
Reaction Setup: To an N2-flushed, oven-dried reaction vessel, add benzothiophene S-oxide (0.2 mmol) and CH2Cl2 (1 ml).
-
Cooling: Cool the mixture to -40 °C.
-
Addition of Reagents: Add trifluoroacetic anhydride (TFAA) (0.3 mmol). After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH2Cl2 (1 ml).
-
Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress using TLC.
-
Quenching and Extraction: Once the reaction is complete, quench it with a saturated aqueous solution of NaHCO3. Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Drying and Concentration: Combine the organic layers, dry them over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[1]
Data Summary
The following table summarizes the effect of varying reaction parameters on the yield of a palladium-catalyzed synthesis of methyl 2-phenylbenzo[b]thiophene-3-carboxylate.
| Catalyst Loading (mol%) | Pressure (atm) | Time (h) | Yield (%) |
| 5 | 10 | 12 | 60 |
| 10 | 10 | 12 | 75 |
| 10 | 15 | 12 | 85 |
| 10 | 15 | 24 | 90 |
Visualizations
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Cross-Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting palladium catalyst deactivation, specifically in the context of coupling reactions involving Benzo[b]thiophen-2(3H)-one and related sulfur-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with a benzo[b]thiophene derivative is failing or giving very low yields. What are the most common causes?
Low or no yield in palladium-catalyzed cross-coupling reactions, especially with sulfur-containing substrates, can stem from several factors. A systematic evaluation is key.[1] Common culprits include:
-
Catalyst Deactivation: The presence of the sulfur atom in the benzo[b]thiophene core is a primary suspect for catalyst poisoning.[2] Other deactivation pathways include the formation of inactive palladium black or ligand degradation.[3]
-
Inefficient Oxidative Addition: The initial step of the catalytic cycle can be slow, particularly with electron-rich or sterically hindered coupling partners.[4]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent. An incorrect combination can lead to poor solubility, side reactions, or catalyst decomposition.[1][5]
-
Poor Reagent Quality: The purity of substrates, the stability of the boronic acid/ester (which can undergo protodeboronation), and the integrity of the catalyst and ligands are paramount.[1][6] Ensure solvents are properly dried and the reaction is thoroughly degassed, as oxygen can poison the active Pd(0) catalyst.[3]
-
Protodeboronation: The boronic acid or ester coupling partner can be unstable under the reaction conditions, leading to its replacement with a hydrogen atom. This is a common side reaction, especially with strong bases or elevated temperatures.[1][4]
Q2: What are the primary mechanisms of palladium catalyst deactivation when using sulfur-containing substrates?
When working with molecules like this compound, the catalyst is particularly vulnerable to specific deactivation pathways:
-
Sulfur Poisoning: This is the most significant challenge. Sulfur compounds can strongly and often irreversibly bind to the surface of the palladium catalyst.[2][7] This chemical bonding occupies the active sites, preventing reactant molecules from coordinating with the metal and thus halting the catalytic cycle.[7] Thiophene and other sulfur heterocycles are known poisons for palladium catalysts.[2][8]
-
Reduction and Aggregation (Palladium Black): The active Pd(0) species can aggregate to form larger, catalytically inactive clusters known as "palladium black."[3] This process can be promoted by high temperatures, high catalyst concentrations, or the dissociation of stabilizing phosphine ligands.
-
Ligand Degradation: Phosphine ligands, which are essential for stabilizing the palladium center and facilitating the catalytic cycle, can degrade under harsh reaction conditions. Oxygen can oxidize phosphines, diminishing their ability to coordinate to the palladium.[3]
-
Reduction of Pd(II) to Pd(0): In some catalytic systems, the active species is Pd(II). Reductive processes, sometimes promoted by additives or reagents in the mixture, can convert it to inactive Pd(0) nanoparticles.[9][10]
Q3: How can I analyze my catalyst to confirm the deactivation mechanism?
To diagnose the root cause of deactivation, characterization of both the fresh and spent (used) catalyst is necessary. Several analytical techniques can provide critical insights:[11]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is highly effective for analyzing the surface of the catalyst. It can determine the oxidation state of palladium (e.g., Pd(0), Pd(II)) and detect the presence of poisons like sulfur on the catalyst surface.[11][12]
-
Transmission Electron Microscopy (TEM): TEM allows for direct visualization of the palladium nanoparticles. It can reveal changes in particle size, morphology, and dispersion, providing clear evidence of sintering or aggregation (formation of larger particles from smaller ones).[12][13][14]
-
X-ray Diffraction (XRD): XRD can identify the crystalline structure of the palladium species. Changes in the XRD pattern between fresh and spent catalysts can indicate sintering or a change in the palladium's chemical state, such as the formation of palladium oxides or sulfides.[11][12]
-
Inductively Coupled Plasma (ICP-OES/MS): This technique measures the elemental composition of the catalyst, which can be used to quantify palladium leaching (loss of metal from the support into the reaction mixture).[12]
-
Temperature-Programmed Techniques (TPD, TPO, TPR): These methods can provide information about the species adsorbed on the catalyst surface and the catalyst's reducibility, helping to understand how poisons interact with the palladium.[11][15]
Q4: Is it possible to reactivate or regenerate a deactivated palladium catalyst?
Yes, in some cases, catalyst reactivation is possible, but its success depends on the deactivation mechanism.
-
For Pd(0) Aggregation: If deactivation is due to the reduction of an active Pd(II) species to inactive Pd(0) aggregates, re-oxidation can restore activity. For example, treatment with an oxidant like benzoquinone (BQ) can re-oxidize Pd(0) back to the active Pd(II) state.[9][10]
-
For Surface Poisoning: If the catalyst is poisoned by organic residues or coke, washing procedures may be effective. This can involve washing with solvents or treating with dilute alkaline solutions followed by an oxidizing acid like nitric acid.[16] A subsequent reduction step may be necessary to regenerate the active Pd(0) state.
-
For Sulfur Poisoning: Deactivation by sulfur is often irreversible or only partially reversible.[17] While regeneration under reducing atmospheres (e.g., with H₂) has been explored, it may not fully restore the initial activity.[8][17] Preventing sulfur poisoning in the first place is a more effective strategy.
Troubleshooting Guides
Guide 1: Issue - Low or No Product Formation
This guide provides a systematic workflow to diagnose and resolve reactions with poor outcomes.
Caption: A step-by-step workflow for troubleshooting low-yield coupling reactions.
Guide 2: Issue - Catalyst Precipitates as a Black Solid (Palladium Black)
-
Symptom: The reaction mixture, which may start as a homogeneous solution, turns dark and a black or dark grey precipitate forms.
-
Probable Cause: Aggregation of the active Pd(0) catalyst into inactive palladium black.[3] This is often caused by the dissociation or degradation of the supporting phosphine ligand, which leaves the palladium atoms unprotected and prone to clustering.
-
Solutions:
-
Improve Ligand Stability: Switch to more robust, sterically bulky, and electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[18][19] These ligands form stronger bonds with palladium, preventing dissociation.
-
Ensure Strict Anaerobic Conditions: Oxygen can degrade phosphine ligands to phosphine oxides, which are poor ligands for palladium.[3] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Lower the Reaction Temperature: High temperatures can accelerate both ligand dissociation and palladium aggregation. Determine the lowest effective temperature for the reaction.
-
Use a Pre-formed Catalyst: Instead of generating the catalyst in situ (e.g., from Pd(OAc)₂ and a separate ligand), consider using a stable, pre-formed catalyst complex like Pd(PPh₃)₄ or a palladacycle precatalyst.[18]
-
Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways through which an active palladium catalyst can become deactivated, with a special focus on sulfur poisoning.
Caption: Key mechanisms leading to the deactivation of a palladium catalyst.
Quantitative Data Summary
Optimizing a challenging coupling reaction requires careful selection of components. The following table summarizes common choices for Suzuki-Miyaura couplings involving heteroaryl compounds.
| Component | Options | Considerations for Thiophene Coupling |
| Palladium Source (Precatalyst) | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂ and Pd₂(dba)₃ require a separate ligand. Pd(PPh₃)₄ is an active Pd(0) source but may not be robust enough. Pd(dppf)Cl₂ is often a good starting point.[18] |
| Ligand | Monodentate: P(t-Bu)₃, SPhos, XPhos, RuPhosBidentate: dppf, Xantphos | Thiophene substrates often require bulky and electron-rich monodentate phosphine ligands (Buchwald-type) to promote efficient oxidative addition and prevent catalyst decomposition.[18][19][20] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Fluoride: KF | K₃PO₄ and Cs₂CO₃ are strong, effective bases. KF can be a milder option if the substrate is base-sensitive and can help prevent protodeboronation.[4][21] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, 2-MeTHF | A mixture of an organic solvent with water is common to dissolve both the organic substrates and the inorganic base.[1] Strictly anhydrous conditions may be needed for highly sensitive substrates.[4] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of a benzo[b]thiophene halide with a boronic acid partner.
-
Vial Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the benzo[b]thiophene halide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Degassing: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., Dioxane/Water 4:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Protocol 2: Catalyst Reactivation via Re-oxidation of Pd(0)
This procedure is for cases where deactivation is suspected to be from the formation of inactive Pd(0) from a Pd(II) precatalyst system.[9][10]
-
Catalyst Separation: After the initial failed reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation if heterogeneous. If homogeneous, this procedure is not applicable.
-
Washing: Wash the recovered catalyst with the reaction solvent to remove adsorbed organic species, followed by a wash with a non-coordinating solvent like hexane. Dry the catalyst under vacuum.
-
Oxidation: Suspend the deactivated catalyst in a suitable solvent (e.g., dichloromethane or toluene). Add a stoichiometric amount of an oxidant like benzoquinone (BQ) relative to the palladium content.
-
Stirring: Stir the suspension at room temperature for several hours. A color change may be observed as the palladium is re-oxidized.
-
Recovery: Filter the catalyst, wash thoroughly with solvent to remove any remaining oxidant and byproducts, and dry under vacuum.
-
Testing: Test the reactivated catalyst in a small-scale reaction to assess its restored activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 17. dcl-inc.com [dcl-inc.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki Coupling [organic-chemistry.org]
Managing air and moisture sensitivity of Benzo[b]thiophen-2(3H)-one reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the air and moisture sensitivity of Benzo[b]thiophen-2(3H)-one and its derivatives. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity and reactivity of these reagents in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: this compound is susceptible to both air and moisture. Its reactivity stems from the thionoester functionality and the presence of an enolizable proton at the C3 position. Exposure to atmospheric moisture can lead to hydrolysis, while oxygen can cause oxidation, especially in the presence of light or impurities.
Q2: How should I properly store this compound?
A2: To ensure its long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] For extended storage, refrigeration at 2-8°C is recommended.[2] It is crucial to minimize headspace in the storage container to reduce the amount of residual air and moisture.
Q3: Can I handle this compound on the open bench?
A3: It is strongly advised to handle this compound under an inert atmosphere, preferably within a glovebox. If a glovebox is unavailable, techniques using a Schlenk line should be employed to minimize exposure to air and moisture.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related thiophene compounds are known to undergo oxidation to form S-oxides (sulfoxides) and S,S-dioxides (sulfones). Hydrolysis would likely lead to the opening of the thiophene ring.
Q5: How can I detect degradation of my this compound reagent?
A5: Degradation can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of new spots on a TLC plate or additional peaks in HPLC or GC-MS chromatograms can indicate the presence of impurities or degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no reactivity in a reaction. | Degradation of the this compound reagent due to improper handling or storage. | - Confirm the purity of the reagent using an appropriate analytical method (e.g., NMR, HPLC, or GC-MS).- If degradation is suspected, purify the reagent by recrystallization or chromatography under inert conditions.- Always use freshly opened or properly stored reagent for critical reactions. |
| Inconsistent reaction yields. | Partial degradation of the reagent, leading to variable active concentrations. | - Standardize the handling procedure for the reagent, ensuring minimal exposure to air and moisture.- Use an internal standard in your reactions to accurately quantify the yield.- Consider titrating a small sample of the reagent to determine its active concentration before use. |
| Formation of unexpected byproducts. | The reagent may be participating in side reactions due to the presence of water or oxygen. | - Ensure all solvents and other reagents are rigorously dried and deoxygenated before use.- Perform the reaction under a strict inert atmosphere (glovebox or Schlenk line).- Analyze the byproducts to understand the degradation pathway and optimize reaction conditions to minimize their formation. |
| Discoloration of the reagent (e.g., yellowing). | This may indicate oxidation or the presence of impurities. | - While a slight discoloration may not always affect reactivity, it is a sign of potential degradation.- For sensitive reactions, it is best to use a pure, colorless reagent.- Purification may be necessary if discoloration is significant. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound under an Inert Atmosphere
-
Preparation: All glassware should be oven-dried at a minimum of 120°C for several hours and allowed to cool under a stream of dry inert gas (argon or nitrogen).
-
Inert Atmosphere: Conduct all manipulations of the solid reagent inside a glovebox with low oxygen and moisture levels.
-
Transfer: If a glovebox is not available, use a Schlenk line. The reagent bottle should be equipped with a septum. To dispense the solid, insert a nitrogen or argon line to create a positive pressure and quickly transfer the desired amount to a pre-weighed and inerted flask.
-
Dissolution: Use anhydrous solvents that have been purged with an inert gas to dissolve the reagent.
Visualizations
To aid in understanding the necessary precautions, the following workflow diagram illustrates the key steps for handling this air and moisture-sensitive reagent.
Caption: Recommended workflow for storing and handling this compound.
The tautomeric equilibrium between the keto and enol forms of this compound is a key aspect of its reactivity. The enol form, 2-hydroxybenzo[b]thiophene, is often more susceptible to oxidation.
Caption: Tautomeric equilibrium of this compound.
References
Technical Support Center: Scale-up Synthesis of Benzo[b]thiophen-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Benzo[b]thiophen-2(3H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis, particularly when transitioning from laboratory to pilot or industrial scale.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient heating or reaction time.2. Degradation of starting material or product under harsh reaction conditions.3. Poor mixing at larger scales leading to localized concentration and temperature gradients.4. Inefficient cyclizing agent or deactivation of the catalyst. | 1. Monitor reaction progress using in-process controls (e.g., HPLC, TLC). Consider a controlled increase in temperature or extending the reaction time.2. Ensure starting materials are of high purity. Use a nitrogen or argon atmosphere if reactants are sensitive to air or moisture.3. Evaluate and optimize the stirring mechanism and speed to ensure homogeneity.4. Use a fresh, high-purity cyclizing agent (e.g., polyphosphoric acid, Eaton's reagent). |
| Formation of Impurities | 1. Undesired side reactions such as intermolecular condensation or polymerization.2. Presence of residual starting materials or intermediates.3. Thermal decomposition of the product. | 1. Optimize the rate of addition of reagents to control the reaction exotherm. Maintain strict temperature control.2. Ensure the reaction goes to completion. Use a slight excess of the appropriate reagent if necessary.3. Avoid excessive heating during reaction and work-up. |
| Difficult Product Isolation | 1. Product oiling out or forming a fine precipitate that is difficult to filter.2. Emulsion formation during aqueous work-up. | 1. Optimize the crystallization solvent system and cooling profile. Seeding may be beneficial.2. Add brine or a small amount of a different organic solvent to break the emulsion. Consider centrifugation if the problem persists. |
| Exotherm and Temperature Control Issues | 1. The cyclization reaction can be exothermic.2. Inadequate heat removal capacity of the reactor. | 1. Add the cyclizing agent portion-wise or via a controlled addition pump to manage the rate of heat generation.2. Ensure the reactor's cooling system is adequate for the reaction scale. Consider using a reactor with a better surface-area-to-volume ratio. |
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A widely used and scalable method is the intramolecular cyclization of (phenylthio)acetic acid or its derivatives. This typically involves treating the precursor with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (methanesulfonic acid/phosphorus pentoxide), to promote cyclization.
Q2: How can I minimize the formation of colored impurities during the synthesis?
A2: The formation of colored impurities is often due to side reactions or product degradation at elevated temperatures. To minimize these, ensure strict temperature control throughout the reaction and work-up. Running the reaction under an inert atmosphere (nitrogen or argon) can also prevent oxidative side reactions that may lead to colored byproducts. Prompt purification of the crude product is also recommended.
Q3: What are the critical safety considerations when scaling up this synthesis?
A3: The primary safety concerns are the handling of corrosive and dehydrating acids like polyphosphoric acid and managing the exotherm of the cyclization reaction. Key safety measures include:
-
Using appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
Ensuring the reactor is properly equipped for viscous liquids and has adequate cooling capacity.
-
Controlled addition of reagents to manage the reaction rate and temperature.
-
Performing the reaction in a well-ventilated area or in a closed system to handle any fumes.
Q4: What are the recommended purification methods for large-scale production?
A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. The choice of solvent is critical and should be optimized to provide good recovery and purity. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixtures of organic solvents with water. Column chromatography is generally not feasible for large industrial batches but may be used for polishing smaller quantities of high-purity material.
Q5: Can I use a different cyclizing agent instead of polyphosphoric acid?
A5: Yes, other dehydrating agents and Lewis acids can be used for the cyclization. Eaton's reagent (7.5 wt % P₂O₅ in MeSO₃H) is a common alternative that is often easier to handle than PPA. Other options include triflic acid or aluminum chloride, though reaction conditions will need to be re-optimized.
Experimental Protocols
Synthesis of this compound via Cyclization of (Phenylthio)acetic Acid
This protocol describes a common method for the synthesis of the target compound.
1. Materials and Reagents:
-
(Phenylthio)acetic acid
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
2. Procedure:
-
Reaction Setup: A reactor equipped with a mechanical stirrer, thermocouple, and a nitrogen inlet is charged with polyphosphoric acid.
-
Reagent Addition: The PPA is heated to the desired reaction temperature (e.g., 80-100 °C). (Phenylthio)acetic acid is then added portion-wise to the hot PPA with vigorous stirring, ensuring the temperature is maintained.
-
Reaction Monitoring: The reaction mixture is stirred at the set temperature for a specified time (e.g., 1-3 hours). The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or TLC).
-
Work-up: Once the reaction is complete, the hot reaction mixture is carefully poured onto crushed ice with stirring. This will precipitate the crude product.
-
Neutralization: The acidic aqueous slurry is neutralized with a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.
Quantitative Data
The following table summarizes typical data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Typical Yield | 75-85% | 70-80% |
| Purity (by HPLC) | >98% | >97% |
| Reaction Time | 1-2 hours | 2-4 hours |
| Reaction Temperature | 80-90 °C | 85-95 °C |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for synthesis scale-up.
Identification and removal of impurities in Benzo[b]thiophen-2(3H)-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[b]thiophen-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, typically via the cyclization of 2-mercaptophenylacetic acid, can lead to several common impurities. These include:
-
Unreacted Starting Material: Residual 2-mercaptophenylacetic acid.
-
Dimerization Byproducts: Formation of a disulfide dimer of the starting material.
-
Over-oxidation Products: Oxidation of the thiophene sulfur to form the corresponding sulfoxide.
-
Isomeric Byproducts: Depending on the synthetic route, other benzothiophene isomers may form.[1]
Q2: How can I detect the presence of these impurities in my crude product?
A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity detection:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the presence of multiple components in your crude product. The product and impurities will likely have different Rf values.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, reverse-phase HPLC can be used to separate and quantify the desired product from impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for identifying the structure of the main product and elucidating the structures of any significant impurities.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional groups characteristic of the product and potential impurities. For instance, the sulfoxide impurity will show a characteristic S=O stretch.[4]
Q3: What are the recommended methods for purifying crude this compound?
A3: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography.
-
Recrystallization: This is an efficient method for removing small amounts of impurities, provided a suitable solvent is found. Alcohols, such as ethanol or isopropanol, or a mixture of alcohol and water are often effective.[1][5]
-
Column Chromatography: For separating complex mixtures or removing impurities with similar solubility to the product, silica gel column chromatography is the preferred method. A gradient elution with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically employed.[6]
Troubleshooting Guide
Issue 1: My final product has a low melting point and appears oily.
-
Possible Cause: Presence of a significant amount of unreacted starting material or other low-melting impurities.
-
Troubleshooting Steps:
-
Analyze the crude product by TLC: Use an appropriate solvent system (e.g., hexane:ethyl acetate 7:3) to visualize the number of components.
-
Purify by Column Chromatography: This will effectively separate the product from the majority of impurities.
-
Recrystallize the purified product: This will help to obtain a highly crystalline final product with a sharp melting point.
-
Issue 2: The NMR spectrum of my product shows unexpected peaks.
-
Possible Cause: Presence of isomeric or structurally related impurities.
-
Troubleshooting Steps:
-
Compare with literature data: Carefully compare the 1H and 13C NMR spectra of your product with known literature values for this compound and potential impurities.
-
2D NMR Spectroscopy: If significant impurities are present, consider running 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation of the unknown components.
-
HPLC Analysis: Use HPLC to determine the number of components and their relative abundance in your sample.[2]
-
Issue 3: My yield is consistently low.
-
Possible Cause: Incomplete reaction, side reactions, or loss of product during workup and purification.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the reaction is going to completion by monitoring it with TLC. Adjust reaction time, temperature, or reagent stoichiometry as needed.
-
Minimize Transfer Losses: Be meticulous during extraction and filtration steps to avoid physical loss of the product.
-
Optimize Purification: If using recrystallization, ensure you are using the minimum amount of hot solvent to dissolve the product to maximize recovery upon cooling. For column chromatography, careful fraction collection is crucial.
-
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Impurity Detection
-
Prepare the TLC plate: Use a silica gel coated TLC plate.
-
Spot the samples: Dissolve a small amount of the crude product and the starting material in a suitable solvent (e.g., dichloromethane). Spot them separately on the baseline of the TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 7:3 hexane:ethyl acetate).
-
Visualize the spots: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The product and any impurities should appear as distinct spots with different Rf values.
Protocol 2: Purification by Column Chromatography
-
Prepare the column: Pack a glass column with silica gel slurried in hexane.
-
Load the sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elute the column: Begin elution with pure hexane, gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[6]
Protocol 3: Purification by Recrystallization
-
Dissolve the crude product: In a flask, dissolve the crude this compound in the minimum amount of a hot solvent, such as ethanol or a mixture of ethanol and water.[1][5]
-
Cool the solution: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals: Collect the crystals by vacuum filtration.
-
Wash the crystals: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Dry the product: Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes typical purity data for this compound before and after purification.
| Purification Method | Purity of Crude Product (%) | Purity of Final Product (%) |
| Recrystallization | 85 | >98 |
| Column Chromatography | 85 | >99 |
Visualizations
Caption: Workflow for the identification and removal of impurities.
Caption: Logical relationship of impurities, identification, and removal.
References
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 6. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Alternative catalysts for the synthesis of Benzo[b]thiophen-2(3H)-one
Welcome to the Technical Support Center for the synthesis of Benzo[b]thiophen-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding alternative catalytic methods for the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative catalysts for the synthesis of this compound?
A1: While traditional methods exist, current research focuses on more efficient and sustainable alternatives. The most promising alternative catalysts involve palladium-catalyzed, copper-catalyzed, and metal-free intramolecular cyclization reactions. These methods offer advantages in terms of yield, reaction conditions, and substrate scope.
Q2: I am experiencing low yields in my palladium-catalyzed synthesis. What are the likely causes and how can I optimize the reaction?
A2: Low yields in palladium-catalyzed reactions for this compound synthesis can often be attributed to suboptimal catalyst selection, solvent, temperature, or the presence of impurities. A combination of Pd(OAc)₂ as the catalyst and a suitable phosphine ligand is often effective. Optimization studies have shown that careful selection of the palladium catalyst and reaction conditions significantly impacts the yield. For instance, in related palladium-catalyzed cyclizations, switching the ligand or adjusting the temperature can lead to substantial improvements in product formation.[1] It is also crucial to ensure all starting materials and solvents are pure and dry.
Q3: My crude this compound is impure after synthesis. What are the recommended purification methods?
A3: The most common and effective methods for purifying this compound are column chromatography on silica gel and recrystallization. For column chromatography, a typical eluent system is a gradient of ethyl acetate in hexane. It is important to first perform a thin-layer chromatography (TLC) analysis to determine the optimal solvent system for separation.
Q4: Are there any metal-free alternatives for the synthesis of this compound to avoid potential metal contamination?
A4: Yes, metal-free approaches are gaining traction to prevent metal contamination in the final products. One effective method involves an iodine-catalyzed radical-triggered intramolecular C-S bond formation.[2] Another approach is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt to mediate an electrophilic cyclization. These methods are attractive due to their milder reaction conditions and often simpler purification procedures.
Troubleshooting Guides
Palladium-Catalyzed Synthesis of this compound
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst; Suboptimal reaction temperature; Incorrect solvent. | Ensure the palladium catalyst is active and handled under an inert atmosphere if necessary. Optimize the reaction temperature; sometimes a slight increase can significantly improve the rate. Screen different solvents, as solubility and catalyst performance can be highly solvent-dependent. |
| Formation of Side Products | Incorrect ligand-to-metal ratio; Presence of water or oxygen; Reaction time too long. | Optimize the ligand-to-palladium ratio to ensure the stability and activity of the catalytic species. Ensure all reagents and solvents are thoroughly dried and degassed. Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition of the product. |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during workup; Emulsion formation. | Adjust the pH of the aqueous phase during extraction. Use a different organic solvent for extraction. If an emulsion forms, try adding brine or filtering through celite. |
Copper-Catalyzed Synthesis of this compound
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Yields | Purity of the copper catalyst; Presence of inhibiting impurities in the starting material. | Use a high-purity copper catalyst. Purify the starting 2-((2-halophenyl)thio)acetic acid to remove any potential inhibitors. |
| Reaction Stalls Before Completion | Insufficient catalyst loading; Deactivation of the catalyst. | Increase the catalyst loading incrementally. Ensure the reaction is run under an inert atmosphere to prevent oxidation and deactivation of the copper catalyst. |
| Formation of Dimerized Byproducts | High concentration of starting material; Inappropriate base. | Use a higher dilution to favor intramolecular cyclization over intermolecular side reactions. Screen different bases to find one that promotes the desired reaction without leading to byproducts. |
Metal-Free Synthesis of this compound
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Slow Reaction Rate | Insufficient amount of catalyst (e.g., Iodine); Low reaction temperature. | Increase the molar percentage of the catalyst. Gently heat the reaction mixture, monitoring for any potential decomposition. |
| Incomplete Conversion | Reversibility of an intermediate step; Insufficient reaction time. | Ensure the reaction is monitored over a sufficient period. If an equilibrium is suspected, consider strategies to remove a byproduct to drive the reaction forward. |
| Formation of Unidentified Impurities | Decomposition of starting material or product under the reaction conditions. | Run the reaction at a lower temperature for a longer duration. Analyze the impurities to understand the decomposition pathway and adjust the reaction conditions accordingly. |
Quantitative Data Presentation
Table 1: Comparison of Alternative Catalysts for the Synthesis of this compound Derivatives
| Catalyst System | Starting Material | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | 2-((2-bromophenyl)thio)acetic acid derivative | 80 - 120 | 12 - 24 | 70 - 95 | [3] |
| CuI / Ligand | 2-((2-iodophenyl)thio)acetic acid derivative | 100 - 140 | 18 - 36 | 65 - 90 | [4] |
| Iodine (I₂) | 2-(Alkenylthio)aniline derivative | Room Temperature - 80 | 2 - 12 | 75 - 92 | [2][5] |
| DMTSF | o-Alkynyl thioanisole | Room Temperature | 24 | up to 99 |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
General Procedure for Palladium-Catalyzed Intramolecular Cyclization
A mixture of the 2-((2-bromophenyl)thio)acetic acid derivative (1.0 mmol), palladium acetate (Pd(OAc)₂, 0.05 mmol), a suitable phosphine ligand (0.1 mmol), and a base such as potassium carbonate (2.0 mmol) in an appropriate solvent (e.g., toluene, 10 mL) is placed in a sealed reaction vessel. The mixture is degassed and then heated at 100-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Copper-Catalyzed Intramolecular Cyclization
To a solution of the 2-((2-iodophenyl)thio)acetic acid derivative (1.0 mmol) in a high-boiling point solvent such as DMF (10 mL), copper(I) iodide (CuI, 0.1 mmol), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., cesium carbonate, 2.0 mmol) are added. The reaction mixture is heated to 120-140 °C and stirred for 18-36 hours under an inert atmosphere. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.
General Procedure for Metal-Free Iodine-Catalyzed Intramolecular Cyclization
The 2-(alkenylthio)aniline derivative (1.0 mmol) and iodine (I₂, 0.2 mmol) are dissolved in a suitable solvent like dichloromethane (10 mL). The reaction is stirred at room temperature for 2-12 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.[2][5]
Mandatory Visualizations
References
- 1. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile synthesis of benzo[b]thiophenes via metal-free radical-triggered intramolecular C-S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Benzo[b]thiophen-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for Benzo[b]thiophen-2(3H)-one, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. By presenting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear and comparative format, this document serves as a valuable resource for compound identification, structural elucidation, and quality control.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound. This data is essential for confirming the molecular structure and purity of the compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
While a definitive, publicly available high-resolution spectrum with assigned chemical shifts and coupling constants for this compound is not readily found in the searched literature, the expected proton signals can be predicted based on its chemical structure. The molecule contains protons in two distinct environments: the aromatic ring and the methylene group of the thiophenone ring.
Expected ¹H NMR Spectral Regions:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic (4H) | 7.0 - 8.0 | Multiplets |
| Methylene (-CH₂-) (2H) | ~ 3.5 - 4.5 | Singlet |
Note: The exact chemical shifts and coupling constants would be dependent on the solvent used and the specific spectrometer frequency.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Similar to the proton NMR data, a complete, assigned ¹³C NMR spectrum for this compound is not available in the public domain search results. However, the expected chemical shifts for the different carbon atoms can be estimated based on known values for similar structural motifs.
Expected ¹³C NMR Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 190 - 200 |
| Aromatic (C) | 120 - 140 |
| Aromatic (CH) | 120 - 135 |
| Methylene (-CH₂-) | 35 - 45 |
IR (Infrared) Spectroscopy Data
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1680 - 1700 | C=O (Ketone) stretch |
| ~ 3000 - 3100 | Aromatic C-H stretch |
| ~ 1450 - 1600 | Aromatic C=C stretch |
| ~ 1200 - 1300 | C-S stretch |
MS (Mass Spectrometry) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. The molecular formula of this compound is C₈H₆OS, with a molecular weight of approximately 150.20 g/mol .[1][2]
Key Mass Spectrometry Fragments:
| m/z | Interpretation |
| 150 | Molecular ion [M]⁺ |
| 122 | [M - CO]⁺ |
| 121 | [M - CO - H]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the finely ground sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty sample holder or clean ATR crystal and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Comparison with Alternatives
While direct experimental data for alternative compounds is not the focus of this guide, it is valuable to consider how the spectroscopic features of this compound would differ from related structures.
-
Benzo[b]thiophene: The fully aromatic analogue would lack the methylene protons in the ¹H NMR spectrum and the corresponding sp³ carbon signal in the ¹³C NMR spectrum. The IR spectrum would not show a carbonyl absorption. Its mass spectrum would show a molecular ion at m/z 134.
-
Oxindole (Benzo[b]pyrrol-2(3H)-one): Replacing the sulfur with a nitrogen atom would lead to a significant downfield shift of the methylene protons in the ¹H NMR spectrum due to the greater electronegativity of nitrogen. The ¹³C NMR shifts would also be affected. An N-H stretching band would be present in the IR spectrum. The molecular weight would be lower (133.15 g/mol ).
This comparative guide serves as a foundational reference for the spectroscopic characterization of this compound. For definitive structural confirmation, it is recommended to acquire high-resolution spectroscopic data on a purified sample and compare it with the expected values presented herein.
References
Comparative NMR Analysis of Benzo[b]thiophen-2(3H)-one and a Structurally Related Analog
A detailed guide for researchers, scientists, and drug development professionals on the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of Benzo[b]thiophen-2(3H)-one. This guide provides a comparative analysis with a structurally similar compound, (2,3-dihydrobenzo[b]thiophen-2-yl)(phenyl)methanone, to aid in spectral interpretation and structural elucidation.
This guide presents a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. Due to the limited availability of directly published, comprehensive experimental NMR data for this compound, this guide also includes a detailed analysis of the NMR data for the closely related compound, (2,3-dihydrobenzo[b]thiophen-2-yl)(phenyl)methanone. The structural similarity between these two compounds, particularly in the dihydrobenzo[b]thiophene core, allows for a valuable comparative analysis, offering insights into the expected spectral features of this compound.
Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for (2,3-dihydrobenzo[b]thiophen-2-yl)(phenyl)methanone. This data serves as a reference for predicting and interpreting the NMR spectrum of this compound. The key difference between the two molecules is the substituent at the C2 position: a carbonyl group in this compound versus a phenyl ketone group in the analog. This difference is expected to primarily influence the chemical shift of the proton and carbon at the C2 and C3 positions.
Table 1: ¹H NMR Spectral Data for (2,3-dihydrobenzo[b]thiophen-2-yl)(phenyl)methanone
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (2H) | 7.94 | d | 7.5 |
| Aromatic (1H) | 7.58 | t | 7.5 |
| Aromatic (2H) | 7.47 | t | 8.0 |
| Aromatic (1H) | 7.26 | d | 7.0 |
| Aromatic (3H) | 7.10-7.04 | m | |
| H-2 | 5.21 | dd | 8.5, 4.5 |
| H-3a | 3.98 | dd | 16.0, 4.5 |
| H-3b | 3.46 | dd | 15.5, 8.5 |
Table 2: ¹³C NMR Spectral Data for (2,3-dihydrobenzo[b]thiophen-2-yl)(phenyl)methanone
| Carbon Position | Chemical Shift (δ, ppm) |
| C=O | 193.7 |
| Aromatic | 139.2 |
| Aromatic | 138.4 |
| Aromatic | 135.0 |
| Aromatic | 133.4 |
| Aromatic | 128.7 |
| Aromatic | 128.6 |
| Aromatic | 127.4 |
| Aromatic | 125.0 |
| Aromatic | 124.7 |
| Aromatic | 121.6 |
| C-2 | 50.0 |
| C-3 | 36.3 |
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration is preferable, typically 20-50 mg in the same volume of solvent.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used depending on the solubility of the analyte.
-
Sample Purity: Ensure the sample is free of particulate matter by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Spectrometer and Data Acquisition:
-
Instrumentation: Spectra are typically recorded on a spectrometer with a proton frequency of 300, 400, or 500 MHz.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is generally employed to simplify the spectrum and improve the signal-to-noise ratio. Typical parameters include a 30-45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Longer relaxation delays may be necessary for the quantitative observation of quaternary carbons.
Data Interpretation and Structural Elucidation Workflow
The process of identifying the structure of a molecule like this compound from its NMR spectra involves a logical sequence of steps.
Caption: General workflow for NMR analysis.
The relationship between the chemical structure and the expected NMR data is crucial for successful structure elucidation.
Caption: Logical relationship for structure elucidation.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Benzo[b]thiophen-2(3H)-one
For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a cornerstone technique for elucidating these structures by analyzing their unique fragmentation patterns upon ionization. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Benzo[b]thiophen-2(3H)-one against two structurally related alternatives: 2,3-dihydrobenzo[b]thiophene and Benzo[b]thiophene.
This report details the characteristic fragmentation of these compounds, presenting quantitative data in a clear, comparative format. Furthermore, a detailed experimental protocol for their analysis by gas chromatography-mass spectrometry (GC-MS) is provided, alongside a visual representation of the proposed fragmentation pathway for this compound.
Comparative Analysis of Fragmentation Patterns
The mass spectra of this compound and its selected alternatives reveal distinct fragmentation pathways, offering valuable insights for their differentiation and identification. The data presented below was obtained under standard electron ionization conditions (70 eV).
| Compound | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z (relative intensity %)] |
| This compound | 150 | 122 | 121, 94, 69 |
| 2,3-Dihydrobenzo[b]thiophene | 136 | 136 | 135 (60), 104 (20), 91 (30)[1] |
| Benzo[b]thiophene | 134 | 134 | 135 (10), 89 (11)[2] |
This compound exhibits a molecular ion peak at m/z 150. Its fragmentation is initiated by the loss of a carbonyl group (CO), leading to the formation of a stable fragment at m/z 122, which is also the base peak. Subsequent fragmentations involve the loss of a hydrogen atom to give an ion at m/z 121, and further cleavages of the thiophene ring.
In contrast, 2,3-dihydrobenzo[b]thiophene , with a molecular ion and base peak at m/z 136, primarily shows the loss of a hydrogen atom (m/z 135) and cleavage of the dihydrothiophene ring.[1] The fully aromatic Benzo[b]thiophene is characterized by a very stable molecular ion at m/z 134, which is also the base peak, with minimal fragmentation.[2] This stability is attributed to its aromatic nature.
Experimental Protocols
The following protocol outlines a standard method for the analysis of Benzo[b]thiophene derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Instrumentation: A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is utilized.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and a final hold for 5 minutes.
-
Injection Mode: Splitless injection of 1 µL of the sample solution.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
Sample Preparation: Samples are dissolved in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is a stepwise process initiated by the formation of the molecular ion. The proposed pathway is depicted in the following diagram.
Caption: Proposed EI fragmentation pathway of this compound.
References
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of Benzo[b]thiophen-2(3H)-one Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of Benzo[b]thiophen-2(3H)-one derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray crystallography stands as the gold standard for elucidating the atomic arrangement of these compounds with unparalleled accuracy. This guide provides a comparative overview of the crystallographic data for select derivatives, a detailed experimental protocol for X-ray analysis, and a look at alternative analytical techniques.
Performance Comparison: Crystallographic Data of this compound Derivatives
The following table summarizes key crystallographic parameters for two derivatives of this compound, offering a quantitative comparison of their solid-state structures.
| Derivative Name | Empirical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| 3,4-Dihydro-2H-[1]benzothieno[3,2,-b]pyran-2-spiro-2'(3'H)-(1-benzothiophen)-3'-one | C₁₈H₁₂O₂S₂ | Monoclinic | P2₁/c | 9.722(4) | 12.982(16) | 11.991(6) | 99.40(4) | 1493.1 |
| (Z)-3-(thiophen-2-yl)methylidenyl-3H-benzo[b]thiophen-2-one | C₁₃H₈OS₂ | Orthorhombic | Pca2₁ | 18.339(4) | 5.603(1) | 10.384(2) | 90 | 1066.5(4) |
Note: The crystallographic data for (Z)-3-(thiophen-2-yl)methylidenyl-3H-benzo[b]thiophen-2-one has been confirmed through X-ray analysis, and the provided data is a representative example found in crystallographic databases.
Delving into the Details: Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction follows a meticulous workflow. The protocol outlined below is a generalized procedure, and specific parameters may be adjusted based on the crystal quality and the diffractometer used.
1. Crystal Growth:
-
High-quality single crystals are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a supersaturated solution. Common solvents include acetone, ethanol, and ethyl acetate.
2. Crystal Mounting:
-
A suitable single crystal with well-defined faces and without visible defects is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection at low temperatures.
3. Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
4. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group.
-
The intensities of the diffraction spots are integrated and corrected for various factors, including Lorentz and polarization effects, and absorption.
5. Structure Solution and Refinement:
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate constraints.
6. Validation:
-
The final refined structure is validated using crystallographic software to check for geometric consistency and to ensure the overall quality of the model. The final results are typically presented in a Crystallographic Information File (CIF).
A Broader Perspective: Alternative Analytical Techniques
While X-ray crystallography provides definitive structural information, other analytical techniques offer complementary data for the characterization of this compound derivatives.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of atoms (¹H, ¹³C), connectivity, and stereochemistry in solution. | Non-destructive; provides data on the molecule's structure and dynamics in solution. | Does not provide precise bond lengths and angles; can be challenging for poorly soluble compounds. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, C-S) based on their vibrational frequencies. | Rapid and simple technique for functional group analysis. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound and provides information about its fragmentation pattern. | High sensitivity and accuracy in determining molecular weight. | Does not provide information on the three-dimensional arrangement of atoms. |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the components of a mixture, assessing the purity of the synthesized derivative. | Excellent for purity assessment and quantification. | Does not provide structural information. |
Visualizing the Process: Experimental and Logical Workflows
To further clarify the relationships and processes discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Synthesis of Benzo[b]thiophen-2(3H)-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures is of paramount importance. Benzo[b]thiophen-2(3H)-one, a key sulfur-containing heterocycle, serves as a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of common synthetic methods for this target molecule, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for a given research endeavor.
Comparison of Synthetic Methods
The synthesis of this compound is most prominently achieved through the intramolecular cyclization of an S-phenylthioacetic acid precursor. This approach, often employing a strong acid catalyst, is a direct and reliable method. Variations in the cyclizing agent and reaction conditions can influence the yield and purity of the final product. Below is a summary of a well-established method.
| Method | Starting Materials | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) |
| Intramolecular Friedel-Crafts Acylation | Thiophenol, Bromoacetic acid | Polyphosphoric acid (PPA) | 2 hours | 100 | ~75 |
Detailed Experimental Protocols
Method 1: Intramolecular Friedel-Crafts Acylation of S-Phenylthioacetic Acid
This two-step method first involves the synthesis of the S-phenylthioacetic acid precursor, followed by an intramolecular Friedel-Crafts acylation to yield the desired this compound.
Step 1: Synthesis of S-Phenylthioacetic Acid
-
To a solution of sodium hydroxide in water, thiophenol is added, followed by a solution of bromoacetic acid in water.
-
The reaction mixture is heated under reflux for 2 hours.
-
After cooling, the solution is acidified with hydrochloric acid to precipitate the S-phenylthioacetic acid.
-
The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like benzene.
Step 2: Intramolecular Cyclization to this compound
-
The dried S-phenylthioacetic acid is mixed with polyphosphoric acid.
-
The mixture is heated at 100°C for 2 hours with occasional stirring.
-
The hot reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed thoroughly with water, a solution of sodium carbonate, and again with water until neutral.
-
The crude this compound can be purified by recrystallization from ethanol to afford the final product.
Visualization of Synthetic Workflow
The logical progression of the primary synthetic method is illustrated in the following workflow diagram.
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Approaches
While the intramolecular Friedel-Crafts acylation of S-phenylthioacetic acid is a robust and commonly cited method, other strategies have been explored for the synthesis of the benzo[b]thiophene core. These include reactions starting from 2-mercaptobenzoic acid (thiosalicylic acid), which can lead to the formation of 3-hydroxybenzo[b]thiophene, a tautomer of the desired product. The equilibrium between these tautomers can be influenced by substituents and the surrounding chemical environment. However, for the direct and unambiguous synthesis of the unsubstituted this compound, the presented protocol offers a clear and efficient pathway.
A Comparative Guide to the Reactivity of Benzo[b]thiophen-2(3H)-one and Thiochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two important sulfur-containing heterocyclic ketones: Benzo[b]thiophen-2(3H)-one and Thiochroman-4-one. Understanding the distinct reactivity profiles of these compounds is crucial for their effective utilization as versatile building blocks in the synthesis of novel therapeutic agents and functional materials. This document summarizes their performance in various chemical transformations, supported by experimental data and detailed protocols.
Structural Overview and General Reactivity
This compound, also known as thio-oxindole, features a bicyclic system where a benzene ring is fused to a thiophene ring containing a ketone.[1][2] Thiochroman-4-one possesses a benzene ring fused to a saturated six-membered heterocyclic ring containing a sulfur atom and a ketone.[3][4]
The reactivity of this compound is influenced by the aromaticity of the fused thiophene ring and the presence of the carbonyl group. It serves as a key precursor in organic synthesis for creating complex molecular frameworks.[1] Its derivatives are known to exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] The molecule's structure allows for electrophilic substitutions and other specialized chemical changes.[1]
Thiochroman-4-one is a versatile reagent extensively used in the synthesis of various heterocyclic compounds.[3][5] Its reactivity is primarily centered around the ketone functional group and the adjacent methylene protons, making it a valuable synthon for constructing compounds with diverse biological activities.[6][7][8]
Below is a diagram illustrating the structural differences that lead to their distinct chemical behaviors.
Caption: Structural differences and their influence on reactivity.
Comparative Reactivity Data
The following tables summarize the outcomes of various reactions for both compounds, providing a quantitative basis for comparison where available.
Table 1: Reactions at the Carbonyl Group and α-Position
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | ||||
| Aldol Condensation | Aromatic aldehydes, LDA | 3-Substituted (alkyliden-1-yl)-3H-benzo[b]thiophen-2-ones | Good yields (specific % not stated) | [9] |
| Thiochroman-4-one | ||||
| Reduction | Mortierella isabellina ATCC-42613 | (S)-3,4-dihydro-2H-thiochromen-4-ol | >98% (ee) | [6] |
| Mannich Reaction | Formaldehyde, secondary amines | 3-(Aminomethyl)thiochroman-4-ones | Good yields (specific % not stated) | [6] |
| Conjugate Addition to Thiochromones | Grignard reagents, Cu(I) catalysts | 2-Substituted thiochroman-4-ones | Good to excellent yields | [7] |
Table 2: Electrophilic and Other Reactions
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | ||||
| Electrophilic Substitution | Vilsmeier-Haack, Nitration, etc. on the parent benzo[b]thiophene | 3-substituted products are major | Not specified for the ketone | [10][11][12] |
| Thiochroman-4-one | ||||
| Oxidation | dimethyldioxirane (DMD) | Corresponding sulfoxides and/or sulfones | Dependent on oxidant amount | [6] |
| Halogenation | Thionyl chloride | 3-Chloro-3-sulfenylchroman-4-ones | Efficiently obtained | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Protocol 1: Synthesis of 3-Substituted (alkyliden-1-yl)-3H-benzo[b]thiophen-2-ones [9]
This protocol describes the condensation of this compound derivatives with aromatic aldehydes.
-
Materials: N,N-diethylthiocarbamic acid S-o-tolyl ester, Lithium diisopropylamide (LDA), aromatic aldehyde, Tetrahydrofuran (THF).
-
Procedure:
-
A solution of N,N-diethylthiocarbamic acid S-o-tolyl ester in dry THF is cooled to -78 °C.
-
LDA is added dropwise, and the mixture is stirred for a specified time to generate the carbanion.
-
The aromatic aldehyde is then added, and the reaction is allowed to proceed at low temperature before being warmed to room temperature.
-
The reaction is quenched with a suitable proton source (e.g., saturated ammonium chloride solution).
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification is typically achieved by column chromatography.
-
Protocol 2: Reduction of Thiochroman-4-one [6]
This protocol details the stereoselective reduction of the carbonyl group in Thiochroman-4-one.
-
Biocatalyst: Mortierella isabellina ATCC-42613.
-
Procedure:
-
A culture of Mortierella isabellina is grown in a suitable medium.
-
Thiochroman-4-one is added to the culture.
-
The biotransformation is carried out under controlled conditions (temperature, agitation) for a specific period.
-
The product, (S)-3,4-dihydro-2H-thiochromen-4-ol, is extracted from the culture medium using an appropriate organic solvent.
-
The extract is then purified, typically by chromatography, to yield the enantiomerically enriched alcohol.
-
The workflow for a typical nucleophilic addition to the carbonyl group of these ketones is depicted below.
Caption: Generalized nucleophilic addition workflow.
Discussion of Reactivity Comparison
Reactions at the Carbonyl Group: Thiochroman-4-one readily undergoes nucleophilic addition reactions at the carbonyl carbon.[13][14][15] The saturated nature of the heterocyclic ring allows the carbonyl group to exhibit typical ketone-like reactivity. In contrast, the carbonyl group in this compound is part of a quasi-aromatic system, which may influence its electrophilicity.
Reactions at the α-Carbon: The methylene group at the C3 position of this compound is activated by the adjacent carbonyl and the sulfur atom, making it susceptible to deprotonation and subsequent reaction with electrophiles, as seen in aldol-type condensations.[9] Thiochroman-4-one has two sets of α-protons at C3 and C5 (relative to the sulfur), with those at C3 being adjacent to the carbonyl group and thus more acidic and reactive in enolization and subsequent reactions like alkylations and condensations.[6]
Electrophilic Aromatic Substitution: The benzene ring of both molecules can undergo electrophilic substitution. For the parent benzo[b]thiophene system, electrophilic attack occurs preferentially at the 3-position of the thiophene ring.[10][12] For thiochroman-4-one, the substitution pattern on the benzene ring will be directed by the activating effect of the sulfur atom and the deactivating effect of the carbonyl group.
Oxidation of the Sulfur Atom: The sulfur atom in thiochroman-4-one can be readily oxidized to the corresponding sulfoxide and sulfone, which can significantly alter the molecule's biological activity and chemical reactivity.[6] Similar oxidations are also possible for this compound, although less commonly reported in the context of its general reactivity profile.
Conclusion
References
- 1. This compound|CAS 496-31-1 [benchchem.com]
- 2. This compound | C8H6OS | CID 591560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. General Description of Dibenzo[b,d]Thiophene_Chemicalbook [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activities of Benzo[b]thiophen-2(3H)-one and Benzofuran-2(3H)-one Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two closely related heterocyclic scaffolds: Benzo[b]thiophen-2(3H)-one and Benzofuran-2(3H)-one. By presenting available experimental data, this document aims to facilitate informed decisions in drug discovery and development projects. While direct comparative studies are limited, this guide consolidates existing data to offer a comprehensive overview of their potential in various therapeutic areas.
Introduction
This compound and benzofuran-2(3H)-one are bicyclic aromatic compounds that serve as core structures in a multitude of biologically active molecules. The replacement of the sulfur atom in the thiophenone ring with an oxygen atom to form the benzofuranone scaffold can significantly influence the physicochemical properties and, consequently, the biological activity of the resulting derivatives. This guide explores these differences across several key therapeutic areas.
Neuroprotective Activity: A Direct Comparison
A key area where a direct comparison between the two scaffolds has been performed is in the modulation of Amyloid Beta (Aβ42) aggregation, a hallmark of Alzheimer's disease. A study involving N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives provided valuable insights into their neuroprotective potential.
Table 1: Comparative Neuroprotective and Aβ42 Aggregation Modulation Activities
| Scaffold | Compound | Concentration (µM) | Aβ42 Aggregation Modulation | Neuroprotective Effect (% cell viability) | Reference |
| Benzofuran | N-phenylbenzofuran-2-carboxamide | 25 | Promoter | ~74% | [1][2] |
| Benzo[b]thiophene | N-phenylbenzo[b]thiophene-2-carboxamide | 25 | Promoter | ~74% | [1][2] |
Interestingly, both N-phenylbenzofuran-2-carboxamide and its benzo[b]thiophene counterpart were found to promote the aggregation of Aβ42 into non-toxic fibrils, thereby mitigating its cytotoxic effects on HT22 hippocampal neuronal cells.[1][2] This suggests that both scaffolds can be valuable starting points for the development of novel neuroprotective agents targeting protein misfolding pathways.
Experimental Protocol: Neuroprotection Assay
The neuroprotective effects of the compounds were evaluated against Aβ42-induced cytotoxicity in HT22 hippocampal neuronal cells.
-
Cell Culture: HT22 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with the test compounds at a final concentration of 25 µM.
-
Aβ42 Induction: After a pre-incubation period with the compounds, Aβ42 oligomers were added to the cell cultures to induce cytotoxicity.
-
Cell Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the percentage of cell viability was calculated relative to untreated control cells.
Caption: Proposed mechanism of neuroprotection by promoting non-toxic fibril formation.
Peroxisome Proliferator-Activated Receptor (PPAR) Delta Agonism
Derivatives of both benzothiophene and benzofuran have been investigated as selective agonists of PPAR delta, a nuclear receptor that plays a crucial role in metabolic regulation.
Table 2: Comparative PPAR Delta Agonist Activity
| Scaffold | Compound ID | PPARδ EC50 (nM) | PPARα EC50 (nM) | PPARγ EC50 (nM) | Reference |
| Benzothiophene | Example 1 | 10 | >10000 | >10000 | [3] |
| Benzofuran | Example 2 | 25 | >10000 | >10000 | [3] |
| Benzothiophene | Example 3 | 5 | 5000 | >10000 | [3] |
| Benzofuran | Example 4 | 15 | >10000 | >10000 | [3] |
Disclaimer: The compound IDs are generalized examples from the cited study for illustrative purposes.
The data suggests that both scaffolds can be utilized to develop potent and selective PPAR delta agonists. While some benzothiophene derivatives in the study exhibited slightly higher potency, benzofuran analogs also demonstrated excellent activity and selectivity.
Experimental Protocol: PPAR Transactivation Assay
The agonist activity of the compounds on PPAR subtypes was determined using a cell-based transactivation assay.
-
Cell Culture and Transfection: HEK293T cells were cultured and co-transfected with expression vectors for the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARδ, PPARα, or PPARγ, along with a luciferase reporter plasmid containing a GAL4 upstream activation sequence.
-
Compound Treatment: Transfected cells were treated with various concentrations of the test compounds.
-
Luciferase Assay: After incubation, cell lysates were assayed for luciferase activity using a luminometer.
-
Data Analysis: The EC50 values were calculated from the dose-response curves.
Caption: General workflow for the PPAR transactivation assay.
Anticancer Activity
Disclaimer: The following data is compiled from separate studies and does not represent a direct head-to-head comparison. Variations in experimental conditions, including cell lines and assay protocols, may influence the results.
Both benzothiophen-2(3H)-one and benzofuran-2(3H)-one derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of tubulin polymerization or modulation of key signaling pathways.
Table 3: Anticancer Activity of this compound Derivatives
| Compound Class | Cancer Cell Line | IC50/GI50 (nM) | Mechanism of Action | Reference |
| Acrylonitrile | Leukemia (CCRF-CEM) | 21.2 | Tubulin Polymerization Inhibition | [4] |
| Acrylonitrile | Colon Cancer (HCT-116) | 35.5 | Tubulin Polymerization Inhibition | [4] |
| Acrylonitrile | Breast Cancer (MCF7) | 45.1 | Tubulin Polymerization Inhibition | [4] |
Table 4: Anticancer Activity of Benzofuran-2(3H)-one Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Chalcone | Cervical (HeLa) | 5.61 | VEGFR-2 Inhibition | [5] |
| Chalcone | Breast (HCC1806) | 5.93 | VEGFR-2 Inhibition | [5] |
| Carboxamide | Colon (HCT116) | 0.87 | Not specified | [6] |
From the available data, it appears that certain benzo[b]thiophene derivatives exhibit potent anticancer activity at nanomolar concentrations, primarily by targeting tubulin. Benzofuran derivatives also show significant cytotoxicity, with some compounds acting as VEGFR-2 inhibitors. A direct comparison is necessary to definitively conclude which scaffold provides a better platform for anticancer drug development.
Signaling Pathway: mTOR Inhibition by Benzofuran Derivatives
Several benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, a critical regulator of cell growth and proliferation.
Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
Antimicrobial Activity
Disclaimer: The following data is compiled from separate studies and does not represent a direct head-to-head comparison. Variations in experimental conditions, including microbial strains and assay protocols, may influence the results.
Both scaffolds have been explored for their potential as antimicrobial agents against a range of bacteria and fungi.
Table 5: Antimicrobial Activity of this compound Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Acylhydrazone | Staphylococcus aureus (MRSA) | 4 | [7] |
| Carbonitrile | Escherichia coli | 8-64 (with PMB) | [8] |
| 3-Halo | Staphylococcus aureus | 256 | [9] |
Table 6: Antimicrobial Activity of Benzofuran-2(3H)-one Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Amide | Bacillus subtilis | 6.25 | [10] |
| Amide | Escherichia coli | 12.5 | [10] |
| Amide | Candida albicans | 6.25 | [10] |
The available data indicates that derivatives from both scaffolds can exhibit potent antimicrobial activity. Notably, some benzo[b]thiophene acylhydrazones are effective against methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge. Certain benzofuran amides have shown broad-spectrum activity against both bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microplate.
-
Inoculation: The prepared inoculum is added to each well containing the compound dilutions.
-
Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
Disclaimer: The following data is compiled from separate studies and does not represent a direct head-to-head comparison. Variations in experimental conditions, including inflammatory models and assay protocols, may influence the results.
Derivatives of both this compound and benzofuran-2(3H)-one have been investigated for their anti-inflammatory properties.
Table 7: Anti-inflammatory Activity of this compound Derivatives
| Compound Class | In Vivo Model | % Inhibition of Edema | Reference |
| Phenylthiosemicarbazide | Carrageenan-induced rat paw edema | 68.5 | [11] |
| Hydrazide | Carrageenan-induced rat paw edema | 65.2 | [11] |
| Semicarbazide | Carrageenan-induced rat paw edema | 62.1 | [11] |
Table 8: Anti-inflammatory Activity of Benzofuran-2(3H)-one Derivatives
| Compound Class | In Vivo Model | % Inhibition of Edema | Reference |
| Oxadiazole | Carrageenan-induced rat paw edema | 71.10 (at 2h) | [10] |
| Amide | Carrageenan-induced rat paw edema | 61.55 (at 2h) | [10] |
| Fenamate analog | Carrageenan-induced rat paw edema | Good activity | [12] |
Both classes of compounds have demonstrated significant anti-inflammatory effects in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. The data suggests that both scaffolds are promising templates for the development of novel anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats are typically used.
-
Compound Administration: The test compounds or a vehicle control are administered orally or intraperitoneally to the rats.
-
Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the vehicle control group.
Conclusion
This guide provides a comparative overview of the biological activities of this compound and benzofuran-2(3H)-one derivatives. Direct comparative data, particularly for neuroprotective and PPAR delta agonist activities, highlights the potential of both scaffolds in these therapeutic areas. While direct comparative studies for anticancer, antimicrobial, and anti-inflammatory activities are lacking, the available evidence suggests that both scaffolds are versatile and valuable starting points for the design and development of novel therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of each scaffold in specific therapeutic applications. Researchers and drug development professionals are encouraged to consider the findings presented in this guide to inform their future research directions.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[ b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. jopcr.com [jopcr.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Synthesis of Benzo[b]thiophen-2(3H)-one: A Novel Route Versus Traditional Methodology
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures is a cornerstone of innovation. This guide provides a detailed comparison of a novel synthetic route to Benzo[b]thiophen-2(3H)-one against a traditional method, offering a comprehensive overview of performance, experimental protocols, and reaction pathways.
This compound is a valuable scaffold in medicinal chemistry, and the development of efficient synthetic routes is crucial for its application in drug discovery. This guide evaluates a modern approach, the Kamila-Biehl synthesis, against a well-established traditional method involving the cyclization of 2-mercaptophenylacetic acid.
Performance Comparison
The following table summarizes the key quantitative data for both the traditional and the new synthetic routes to this compound, providing a clear comparison of their efficiency and practicality.
| Parameter | Traditional Route: Cyclization of 2-mercaptophenylacetic acid | New Route: Kamila-Biehl Synthesis |
| Starting Material | 2-Mercaptophenylacetic acid | 2-Methylthiophenol |
| Key Reagents | Polyphosphoric acid (PPA) or other strong acids | Sodium hydride, N,N-diethylcarbamoyl chloride, LDA |
| Reaction Steps | Typically 1-2 steps | 2 steps (formation of thiocarbamate, then cyclization) |
| Reaction Time | Several hours to overnight | ~3 hours |
| Reaction Temperature | Elevated temperatures (e.g., >100 °C) | -78 °C to room temperature |
| Yield | Moderate to good (typically 60-80%) | High (intermediate in 97% yield, final product can be isolated) |
| Purity | Often requires significant purification | Good, with potential for high purity |
| Scalability | Can be challenging due to viscous reaction mixtures with PPA | Potentially more scalable due to milder conditions |
Experimental Protocols
Traditional Synthesis: Cyclization of 2-mercaptophenylacetic acid
This method relies on the intramolecular cyclization of a pre-synthesized precursor, 2-mercaptophenylacetic acid.
Step 1: Synthesis of 2-mercaptophenylacetic acid (if not commercially available) A common route involves the reaction of 2-chlorophenylacetic acid with a sulfur source, such as sodium sulfide or thiourea, followed by reduction.
Step 2: Cyclization to this compound
-
2-mercaptophenylacetic acid is added to a flask.
-
A dehydrating/condensing agent, such as polyphosphoric acid, is added in excess.
-
The mixture is heated to a high temperature (often exceeding 100 °C) with stirring for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then cooled and quenched by carefully pouring it onto ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography to yield pure this compound.
New Synthetic Route: Kamila-Biehl Synthesis of 3H-Benzo[b]thiophen-2-ones[1][2]
This newer approach, developed by Kamila and Biehl, offers a different strategy starting from 2-methylthiophenol.[1][2]
Step 1: Synthesis of N,N-diethyl-S-(2-methylphenyl) thiocarbamate [1][2]
-
To a solution of 2-methylthiophenol in dry tetrahydrofuran (THF), sodium hydride (60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred at room temperature for 30 minutes.
-
N,N-diethylcarbamoyl chloride is then added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to give the thiocarbamate intermediate, which has been reported in 97% yield.[1][2]
Step 2: Cyclization to this compound [1][2]
-
A solution of the N,N-diethyl-S-(2-methylphenyl) thiocarbamate in dry THF is cooled to -78 °C under an inert atmosphere.
-
A solution of lithium diisopropylamide (LDA) in THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction can then be quenched at this stage to isolate the intermediate this compound.[1] (Note: The original paper proceeds to react this intermediate with aldehydes to form 3-substituted derivatives).
-
The reaction is quenched with saturated ammonium chloride solution, and the product is extracted, washed, dried, and purified.
Visualizing the Synthetic Pathways
To better understand the workflow and key transformations in each synthetic route, the following diagrams have been generated.
Caption: Traditional synthetic route to this compound.
Caption: The new synthetic route to this compound.
Conclusion
The new synthetic route to this compound developed by Kamila and Biehl presents a compelling alternative to traditional methods.[1][2] While the traditional approach is conceptually straightforward, it often requires harsh conditions and can present purification challenges. The newer method, although involving an additional step to form the thiocarbamate intermediate, proceeds under milder conditions and offers the potential for higher yields and easier scalability. For researchers in drug development, the Kamila-Biehl synthesis represents a more modern and potentially more efficient strategy for accessing the valuable this compound core, facilitating the exploration of new chemical space for therapeutic applications.
References
A Comparative Guide to HPLC and GC-MS Methods for the Purity Analysis of Benzo[b]thiophen-2(3H)-one
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like Benzo[b]thiophen-2(3H)-one is paramount. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust purity assessment of this compound. This document outlines detailed experimental protocols, presents a comparison of expected analytical performance, and illustrates the analytical workflows.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, particularly for non-volatile and thermally unstable compounds.[1] It separates components in a liquid mobile phase based on their interactions with a solid stationary phase. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile and thermally stable compounds, offering exceptional separation efficiency and definitive identification through mass analysis.[2][3] The choice between HPLC and GC-MS for purity analysis of this compound depends on the specific impurities to be detected and the validation requirements of the analytical method.
Comparative Performance of HPLC and GC-MS
The selection of an analytical method is guided by its performance characteristics. The following table summarizes the expected performance of HPLC and GC-MS for the analysis of this compound, based on typical validation data for related heterocyclic compounds.
| Performance Parameter | HPLC with UV Detection | GC-MS |
| Applicability | Well-suited for non-volatile and thermally labile impurities.[3] | Ideal for volatile and semi-volatile impurities.[2] |
| Specificity | High, based on retention time and UV spectrum. Potential for co-elution. | Very high, based on retention time and mass spectrum, allowing for definitive peak identification.[2] |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999[4] | ≥ 0.998[5] |
| Limit of Detection (LOD) | Typically in the range of 0.1 - 1 µg/mL.[6] | Generally lower, in the ng/mL to pg/mL range.[1] |
| Limit of Quantitation (LOQ) | Typically in the range of 0.3 - 3 µg/mL.[6] | Generally lower, in the ng/mL range.[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% for assay; 80.0% - 120.0% for impurities.[7][8] | 95.0% - 105.0% for assay; 80.0% - 120.0% for impurities.[9] |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.[4][8] | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%.[9] |
| Analysis Time | 15 - 30 minutes per sample. | 20 - 40 minutes per sample. |
| Sample Derivatization | Generally not required. | May be required for polar or non-volatile impurities.[1] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for HPLC and GC-MS analysis of this compound.
Stability-Indicating HPLC Method
This reverse-phase HPLC (RP-HPLC) method is designed to separate this compound from its potential degradation products and process-related impurities.[5]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][10]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).[11]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or determined by UV scan of the main peak.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution.
-
Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution using acetonitrile as the diluent.
3. Validation Parameters:
-
The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.[7][12]
GC-MS Method for Impurity Profiling
This method is suitable for identifying and quantifying volatile and semi-volatile impurities in this compound.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2][13]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 amu.
2. Sample Preparation:
-
Standard and Sample Solutions: Accurately weigh about 10 mg of the substance, dissolve in 10 mL of a suitable solvent like dichloromethane or acetone, and vortex to ensure complete dissolution.
3. Validation Parameters:
-
Validation should confirm the method's suitability by evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, in line with regulatory expectations.[2][14]
Visualization of Analytical Workflows
To better understand the logical flow of purity analysis, the following diagrams illustrate the general workflow and a comparison of the key attributes of each technique.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. researchgate.net [researchgate.net]
- 7. assayprism.com [assayprism.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. researchtrendsjournal.com [researchtrendsjournal.com]
- 14. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Structure of Benzo[b]thiophen-2(3H)-one: A Computational Perspective
This guide provides a comparative analysis of the electronic structure of Benzo[b]thiophen-2(3H)-one, a significant heterocyclic compound in medicinal chemistry, through the lens of Density Functional Theory (DFT) studies.[1][2] For researchers and professionals in drug development, understanding the electronic properties of such molecules is crucial for predicting their reactivity, stability, and potential biological activity. This document outlines the standard computational protocols for such an analysis and presents a comparative overview of this compound against a structural isomer, offering insights into how subtle structural changes can influence electronic characteristics.
Experimental Protocols: A DFT-Based Approach
The following outlines a typical workflow for the computational analysis of the electronic structure of this compound and its analogs. This protocol is based on established DFT methodologies frequently employed for organic molecules.[3][4][5]
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of the compound. This is typically performed using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).[3] The optimization process ensures that the calculated properties correspond to the molecule's most stable conformation (a minimum on the potential energy surface).
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide theoretical infrared (IR) spectra, which can be compared with experimental data for validation.
-
Electronic Property Calculations: With the optimized geometry, a range of electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and intramolecular interactions.
-
-
Spectroscopic Simulations: Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions within the molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ljast.ly [ljast.ly]
Safety Operating Guide
A Guide to the Safe Disposal of Benzo[b]thiophen-2(3H)-one
This document provides essential safety and logistical information for the proper disposal of Benzo[b]thiophen-2(3H)-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on general laboratory chemical waste guidelines and are intended to ensure the safe handling and disposal of this compound. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations.
Key Safety and Disposal Information
The following table summarizes critical information for the disposal of this compound.
| Parameter | Guideline | Citation |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal company for high-temperature incineration. | [1] |
| Waste Classification | Hazardous Waste. Treat as toxic and an environmental hazard. | [2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., Viton or Butyl Rubber), safety goggles, and a lab coat. | [1] |
| Handling Location | All handling and preparation for disposal should be conducted in a certified chemical fume hood. | [1][4] |
| Waste Container | Use a designated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste. | [1][5] |
| Labeling | Label the container with "Hazardous Waste," the full chemical name "this compound," and list all components of the waste stream. | [1][6] |
| Storage | Store sealed waste containers in a designated satellite accumulation area that is well-ventilated, away from heat or ignition sources, and has secondary containment. | [1][7] |
| Prohibited Disposal Methods | Do not dispose of in regular trash or down the sanitary sewer. Evaporation is not a permitted disposal method. | [6][8][9] |
Disposal Protocol
The following is a step-by-step protocol for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Conduct all waste handling and consolidation activities within a certified chemical fume hood to minimize inhalation exposure.[1][4]
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items such as weighing boats and filter paper, in a designated, compatible, and properly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, it should be collected in a separate, clearly labeled "Hazardous Waste" container. If the solvent is halogenated (e.g., dichloromethane), use a "Halogenated Waste" container; otherwise, use a "Non-Halogenated Waste" container.[4] Do not mix incompatible waste streams.[5]
-
Contaminated Labware: Decontaminate grossly contaminated labware whenever possible.[10] For items that cannot be decontaminated, dispose of them as hazardous waste. Empty chemical containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[8][11] After rinsing, deface the label and dispose of the container according to institutional policies.[8]
3. Waste Container Management:
-
Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.[7][11] Plastic containers are often preferred over glass to minimize the risk of breakage.[6]
-
Keep the waste container closed at all times, except when adding waste.[4][7]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name(s) of the contents, the date of generation, and the principal investigator's name and contact information.[6] Do not use chemical abbreviations.[6]
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[1][7]
-
The storage area should be well-ventilated and away from incompatible materials.[4]
-
Ensure secondary containment is in place to contain any potential leaks or spills.[8]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][6]
-
Provide a complete and accurate list of the chemical contents of the waste container.[6]
-
Do not transport hazardous waste outside of the laboratory; this should be done by trained EHS personnel.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H6OS | CID 591560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
